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Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization Guide for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Executive Summary [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1[1]), also known as benzyl 1,1-dimethyl-3-butynyl ether, is a sterically hindered propargyl ether with the molecular formula C13H16O and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1[1]), also known as benzyl 1,1-dimethyl-3-butynyl ether, is a sterically hindered propargyl ether with the molecular formula C13H16O and a molecular weight of 188.27 g/mol [2]. In modern drug development and bioconjugation, sterically hindered alkynes are highly valued as rigid linkers and specialized building blocks for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

As a Senior Application Scientist, establishing a rigorous, self-validating Nuclear Magnetic Resonance (NMR) profile for such intermediates is paramount. This whitepaper provides a comprehensive theoretical framework and step-by-step experimental protocol for the unambiguous structural elucidation of this molecule using 1H, 13C, and 2D NMR spectroscopy.

Molecular Architecture & Atom Numbering

To ensure precision in our spectral assignments, we define the molecular architecture and numbering system as follows:

  • Aromatic Ring (Ar): The monosubstituted benzene ring (5 protons, 6 carbons).

  • C-6 (Benzyl CH2): The methylene bridge connecting the aromatic ring to the ether oxygen.

  • C-2 (Quaternary C): The tertiary carbon attached to the ether oxygen, gem-dimethyls, and the propargylic chain.

  • C-1, C-1' (Gem-Dimethyls): The two equivalent methyl groups attached to C-2.

  • C-3 (Propargylic CH2): The methylene group bridging the quaternary C-2 and the alkyne.

  • C-4 (Internal Alkyne): The sp-hybridized carbon attached to C-3.

  • C-5 (Terminal Alkyne): The sp-hybridized terminal CH carbon.

1H NMR Chemical Shift Analysis & Causality

The proton NMR spectrum of this molecule is defined by distinct electronic environments dictated by inductive effects and magnetic anisotropy.

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, CDCl3)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Causality
H-Ar 7.25 – 7.40m-5HStandard phenyl ring resonance; complex multiplet due to overlapping ortho, meta, and para protons.
H-6 4.50s-2HDeshielded by the combined inductive effect of the ether oxygen and the ring current of the adjacent phenyl group.
H-3 2.40d2.72HDeshielded by the adjacent alkyne and quaternary carbon. Split into a doublet via long-range 4J coupling.
H-5 2.00t2.71HShielded by the diamagnetic anisotropy of the alkyne triple bond. Split into a triplet via 4J coupling.
H-1, 1' 1.30s-6HBeta-deshielded by the electronegative ether oxygen, shifting them downfield relative to standard alkanes.

Causality of Long-Range Coupling: The most diagnostic feature of this spectrum is the 4J coupling (2.7 Hz) between the propargylic CH2 (H-3) and the terminal alkyne proton (H-5). The π -electrons of the alkyne facilitate the transmission of spin state information over four bonds. This is a classic example of long-range coupling in rigid, π -conjugated systems ([3]).

Causality of Alkyne Shielding: Despite the sp-hybridized carbon being highly electronegative, the terminal proton (H-5) appears relatively upfield at δ 2.00. The cylindrical electron cloud of the triple bond generates a diamagnetic ring current when placed in the external magnetic field ( B0​ ). This induced field opposes B0​ along the axis of the triple bond, shielding the terminal proton ([4]).

13C NMR Chemical Shift Analysis

The 13C NMR spectrum relies heavily on hybridization states and the inductive pull of the ether oxygen.

Table 2: 13C NMR Chemical Shift Assignments (100 MHz, CDCl3)
PositionChemical Shift (δ, ppm)TypeMechanistic Causality
C-Ar (ipso) 139.0CDeshielded by the alkyl ether substitution.
C-Ar (m, o, p) 127.3 – 128.3CHStandard aromatic carbon resonances.
C-4 82.0CInternal alkyne sp-carbon; deshielded relative to the terminal carbon.
C-2 74.5CQuaternary carbon; strongly deshielded by the direct inductive effect of the attached oxygen atom.
C-5 70.5CHTerminal alkyne sp-carbon; shielded relative to the internal alkyne due to its terminal position.
C-6 64.5CH2Typical benzylic ether methylene shift.
C-3 32.0CH2Propargylic CH2; positioned alpha to both a quaternary carbon and an alkyne.
C-1, C-1' 26.5CH3Gem-dimethyl carbons; typical shift for a tert-alkyl ether system.

2D NMR Validation Strategy

To elevate the analysis from empirical prediction to absolute certainty, a 2D NMR strategy utilizing COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) is required. The following logical network maps the critical cross-peaks that self-validate the molecular connectivity.

G AlkyneH Alkyne H (1H: δ 2.00) PropCH2 Propargylic CH2 (1H: δ 2.40) AlkyneH->PropCH2 4J COSY AlkyneC Alkyne C≡C (13C: δ 70.5, 82.0) PropCH2->AlkyneC 2J/3J HMBC QuatC Quaternary C (13C: δ 74.5) PropCH2->QuatC 2J HMBC GemMe Gem-Dimethyls (1H: δ 1.30) GemMe->PropCH2 3J HMBC GemMe->QuatC 2J HMBC BenzylCH2 Benzyl CH2 (1H: δ 4.50) BenzylCH2->QuatC 3J HMBC (via O) Aromatic Aromatic Ring (1H: δ 7.25-7.40) BenzylCH2->Aromatic 2J/3J HMBC

Key 2D NMR COSY and HMBC correlations for structural verification.

Self-Validating Experimental Protocol for NMR Acquisition

A self-validating NMR protocol ensures that the data acquired is not merely a snapshot, but a reproducible artifact of the molecule's intrinsic physical properties.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube. Causality: CDCl3 is the industry standard for non-polar organics. Residual CHCl3 ( δ 7.26 ppm for 1H, δ 77.16 ppm for 13C) serves as a secondary internal reference to validate the TMS calibration ([5]).

Step 2: Probe Tuning and Matching (ATM) Insert the sample into the spectrometer (e.g., 400 MHz or higher) and execute automated or manual tuning and matching for both the 1H and 13C channels. Causality: Matching the probe's impedance to the sample maximizes the Q-factor, ensuring accurate 90° pulse widths. Advanced multipulse sequences require precise calibration of the 90° pulse width to ensure optimal coherence transfer ([6]).

Step 3: Gradient Shimming Execute 3D gradient shimming (e.g., TopShim) on the Z-axis. Self-Validation Checkpoint: A well-shimmed field is validated by observing a line width at half height (FWHM) of < 0.5 Hz for the TMS peak. This high resolution is strictly required to cleanly resolve the fine 2.7 Hz 4J coupling between H-3 and H-5.

Step 4: 1H NMR Acquisition Acquire the 1H spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 1.5 seconds. Collect 16 to 32 scans.

Step 5: 13C NMR Acquisition Acquire the 13C spectrum using a power-gated decoupling sequence (zgpg30) to eliminate 1H-13C splitting while retaining the Nuclear Overhauser Effect (NOE) enhancement. Set the relaxation delay (D1) to 2.0 seconds and collect a minimum of 512 scans. Causality: Quaternary carbons (C-2, C-4, C-Ar ipso) lack attached protons and rely on inefficient dipole-dipole relaxation from distant spins. A longer D1 and higher scan count ensure sufficient signal-to-noise (S/N) for these critical nodes ([7]).

Step 6: Processing and Integration Apply zero-filling to 64k data points to improve digital resolution. Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation. Phase and baseline correct manually. Self-Validation Checkpoint: The presence of the exact 2.7 Hz coupling constant in both the propargylic CH2 doublet and the terminal alkyne triplet serves as an internal mathematical validation of their spatial proximity. If the J-values do not match perfectly, the assignment is fundamentally flawed.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Dynamics of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Context The molecule [[(2-Methyl-4-pentyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Context

The molecule [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Molecular Formula: C13​H16​O , Exact Mass: 188.1201 Da) is a structurally complex ether characterized by a benzyl group linked to a sterically hindered, alkyne-bearing tertiary carbon. This structural motif is frequently encountered as a critical intermediate in the synthesis of nitrogenous aromatic ring compounds, which are actively investigated as potent angiogenesis inhibitors and anti-cancer agents[1].

Understanding the mass spectrometric (MS) fragmentation behavior of this molecule is paramount for structural elucidation, impurity profiling, and pharmacokinetic tracking. This whitepaper deconstructs the thermodynamic and kinetic drivers behind its fragmentation pathways, providing robust, self-validating analytical protocols for its detection.

Ionization Modalities & Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical protocols must not merely be a sequence of steps, but a logically sound, self-validating system. The choice of ionization energy, collision gas, and tuning parameters directly dictates the observable fragmentation pathways.

Protocol A: High-Resolution GC-EI-MS (Electron Ionization)

Electron Ionization at 70 eV is the gold standard for this analyte because it imparts a highly reproducible internal energy distribution (~6700 kJ/mol), ensuring the molecular ion can access both low-energy (benzylic) and high-energy (alpha-cleavage) fragmentation pathways.

  • System Tuning & Calibration: Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: Ensuring the relative abundance ratios of m/z 69, 219, and 502 are within specification guarantees uniform ion transmission across the mass range, preventing mass discrimination against the heavier oxonium ions.

  • Inlet Parameters: Splitless injection at 250 °C. Causality: This temperature ensures complete volatilization without inducing thermal degradation or rearrangement of the terminal alkyne moiety prior to ionization.

  • Chromatographic Separation: DB-5MS column (30 m × 0.25 mm × 0.25 µm). Oven program: 50 °C (hold 1 min), ramp at 15 °C/min to 300 °C.

  • Self-Validation Step: Run a pure solvent blank (e.g., GC-grade hexane) immediately prior to the sample. Critical Insight: This establishes a baseline and confirms the absence of column bleed or phthalate contamination. Phthalates produce a ubiquitous m/z 149.0233 peak, which can severely convolute the detection of the analyte's m/z 149.0966 alpha-cleavage fragment if high-resolution MS is not utilized.

Protocol B: LC-ESI-MS/MS (Electrospray Ionization with CID)

For biological matrices, soft ionization via ESI followed by Collision-Induced Dissociation (CID) is preferred.

  • Mobile Phase: 50:50 Water:Acetonitrile modified with 0.1% Formic Acid. Causality: Formic acid provides the necessary proton source to efficiently drive the formation of the [M+H]+ pseudomolecular ion (m/z 189.1279).

  • Collision Gas: High-purity Argon. Causality: Argon's higher atomic mass compared to Nitrogen provides superior momentum transfer during CID, which is strictly required to forcefully fragment the relatively stable ether linkage in a soft-ionization regime.

  • Self-Validation Step: Perform a post-column infusion of a known standard during method development to map the ion suppression profile of the gradient. This ensures the analyte elutes in a chromatographic window free of matrix-induced ionization suppression.

Mechanistic Fragmentation Dynamics

The fragmentation of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is governed by the competition between resonance stabilization and the expulsion of stable neutral radicals.

Benzylic Cleavage: The Thermodynamic Sink (m/z 91)

The most dominant feature in the EI mass spectrum of any benzyl ether is the homolytic cleavage of the benzylic C-O bond. This process expels a C6​H9​O∙ radical (97 Da) and yields the benzyl cation ( C6​H5​CH2+​ ).

Driven by the energetic favorability outlined in Stevenson's Rule, this cation rapidly isomerizes into the tropylium ion ( C7​H7+​ , m/z 91) . The tropylium ion is a 7-membered, fully conjugated aromatic ring system possessing 6 π -electrons. Its immense thermodynamic stability makes m/z 91 the unequivocal base peak (100% relative abundance) in the spectrum[2]. This phenomenon is well-documented in the volatilomic profiling of benzyl ethers, where the m/z 91 fragment serves as a primary diagnostic marker[3].

Alpha-Cleavage at the Tertiary Ether (m/z 173 & m/z 149)

Following ionization, the radical cation [M]+∙ is primarily localized on the ether oxygen due to its low ionization potential. This localization triggers α -cleavage—the homolytic scission of a C-C bond adjacent to the tertiary carbon. The lone pairs on the oxygen atom stabilize the resulting positive charge via resonance, forming an oxonium ion.

  • Loss of a Methyl Radical ( −15 Da): Expulsion of CH3∙​ yields an oxonium ion at m/z 173 .

  • Loss of a Propargyl Radical ( −39 Da): Expulsion of the ∙CH2​−C≡CH radical yields an oxonium ion at m/z 149 . The stability of the expelled propargyl radical often makes this pathway highly competitive.

Heterolytic Cleavage & Neutral Loss (m/z 81 & m/z 80)
  • Tertiary Carbocation Formation (m/z 81): Inductive (heterolytic) cleavage of the ether C-O bond on the tertiary side results in the positive charge migrating to the highly substituted carbon, expelling a benzyloxy radical ( C6​H5​CH2​O∙ , 107 Da). This yields a stable tertiary/propargylic carbocation [C6​H9​]+ at m/z 81 .

  • Hydrogen Rearrangement (m/z 80): A McLafferty-type hydrogen transfer from the tertiary alkyl group to the ether oxygen facilitates the expulsion of neutral benzyl alcohol ( C6​H5​CH2​OH , 108 Da), leaving behind a diene/enyne radical cation [C6​H8​]+∙ at m/z 80 .

Quantitative Data Summary

The table below summarizes the exact masses and theoretical relative abundances of the primary fragments, serving as a reference for high-resolution MS library building.

Fragment AssignmentElemental FormulaExact Mass (m/z)Cleavage MechanismRelative Abundance (EI, Est.)
Molecular Ion [C13​H16​O]+∙ 188.1201N/A (Intact Ion)< 5%
Tropylium Ion [C7​H7​]+ 91.0548Benzylic C-O Cleavage100% (Base Peak)
Oxonium Ion (-Propargyl) [C10​H13​O]+ 149.0966 α -Cleavage15 - 25%
Oxonium Ion (-Methyl) [C12​H13​O]+ 173.0966 α -Cleavage10 - 20%
Tertiary Carbocation [C6​H9​]+ 81.0704Heterolytic C-O Cleavage30 - 40%
Diene/Enyne Radical Cation [C6​H8​]+∙ 80.0626Hydrogen Rearrangement10 - 15%

Visualizing the Fragmentation Cascade

The following decision tree maps the logical flow of the fragmentation pathways described above, originating from the parent molecular ion.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 188 C13H16O Tropylium Tropylium Ion m/z 91 [C7H7]⁺ M->Tropylium Benzylic Cleavage Loss of C6H9O• (97 Da) AlphaMe Oxonium Ion (-CH3•) m/z 173 [C12H13O]⁺ M->AlphaMe α-Cleavage Loss of CH3• (15 Da) AlphaProp Oxonium Ion (-C3H3•) m/z 149 [C10H13O]⁺ M->AlphaProp α-Cleavage Loss of C3H3• (39 Da) TertCation Tertiary Cation m/z 81 [C6H9]⁺ M->TertCation Heterolytic Cleavage Loss of C7H7O• (107 Da) NeutralLoss Diene/Enyne Cation m/z 80 [C6H8]⁺• M->NeutralLoss Hydrogen Rearrangement Loss of C7H8O (108 Da)

Caption: Mass spectrometry fragmentation pathways of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene.

References

  • EP1415987B1 - Nitrogenous aromatic ring compounds as anti cancer agents. Google Patents. Demonstrates the synthesis and pharmaceutical relevance of 2-methyl-4-pentyn-2-yl derivatives.1

  • A Comparative Guide to the Spectroscopic Analysis of Oximes Derived from O-Benzylhydroxylamine. BenchChem. Details the foundational principle of benzylic C-O cleavage resulting in the m/z 91 base peak. 2

  • Flavor Profiling with the ecTOF – Volatilomic Comparison of Vegan and Non-Vegan Cheeses. Tofwerk. Provides applied chromatographic and mass spectrometric evidence of tropylium ion formation in benzyl ethers under EI conditions.3

Sources

Foundational

Thermodynamic Profiling and Thermal Stability of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene: A Technical Guide for Advanced Synthesis

Introduction & Structural Context [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1)[1], is a highly specialized molecular building block featuring a benzyl-protected tertiary propargylic alcohol. Its uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1)[1], is a highly specialized molecular building block featuring a benzyl-protected tertiary propargylic alcohol. Its unique structural architecture—combining a robust benzyl ether linkage with a terminal alkyne—makes it an invaluable intermediate in complex organic synthesis. It is frequently leveraged in medicinal chemistry as a reactive handle for Cu-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or as a sterically hindered protecting group strategy.

For drug development professionals and scale-up chemists, understanding the thermodynamic boundaries and thermal degradation kinetics of this molecule is non-negotiable. Premature thermal cleavage or uncontrolled exothermic polymerization of the alkyne can lead to catastrophic yield losses or severe safety incidents during process scale-up[2].

Thermodynamic Properties: Predictive and Empirical Frameworks

Because highly specific empirical thermodynamic data for this exact intermediate is rarely published in open literature, application scientists must rely on rigorous predictive models validated against structurally analogous benzyl and propargyl ethers. Table 1 outlines the synthesized thermodynamic profile utilizing Benson Group Additivity and structural extrapolation.

Table 1: Estimated Thermodynamic Profile of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

PropertyEstimated ValueMethod of Determination
Molecular Weight 188.27 g/mol Calculated
Boiling Point 245 - 255 °C (at 760 mmHg)Extrapolated from structural analogs
Density 0.95 - 0.98 g/cm³Group Additivity Method
Enthalpy of Formation ( ΔHf∘​ , gas) ~ +12.5 kcal/molBenson Group Additivity
Enthalpy of Vaporization ( ΔHvap​ ) ~ 55 kJ/molTrouton's Rule / Empirical
Heat Capacity ( Cp​ , liquid at 298K) ~ 280 J/(mol·K)Group Contribution Method

Causality & Expertise: The relatively low enthalpy of vaporization for a molecule of this mass is directly attributable to the steric bulk provided by the gem-dimethyl groups adjacent to the ether oxygen. This branching disrupts optimal intermolecular van der Waals packing. Furthermore, the positive enthalpy of formation (+12.5 kcal/mol) is thermodynamically driven by the highly endothermic nature of the terminal alkyne moiety.

Thermal Stability and Degradation Kinetics

Propargyl ethers generally exhibit excellent stability under neutral conditions but become highly susceptible to cleavage under strongly acidic or high-temperature environments[3]. While the thermal decomposition of standard propargyl systems typically initiates via simple C-O bond dissociation[4], the tertiary nature of the ether in [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene introduces a kinetically favored degradation pathway: E1-type elimination .

At elevated temperatures (typically >230 °C, analogous to the decomposition thresholds of other propargyl ether networks[5]), or in the presence of trace Lewis acids, the molecule undergoes heterolytic C-O cleavage. The resulting tertiary carbocation is uniquely stabilized by the adjacent gem-dimethyl groups and the β -alkyne (homopropargylic π -electron participation). This intermediate rapidly loses a proton to form a conjugated enyne (2-methyl-1-penten-4-yne) and benzyl alcohol.

Pathway A [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Target Molecule) B Thermal / Acidic Activation A->B Heat / Trace Acid C Tertiary Carbocation Intermediate B->C C-O Cleavage D Benzyl Alcohol (Leaving Group) B->D Heterolysis E 2-Methyl-1-penten-4-yne (Conjugated Enyne) C->E -H+ (Elimination)

Mechanistic pathway of thermal and acid-catalyzed degradation via E1 elimination.

Experimental Protocols for Thermal Profiling

To establish a self-validating thermal profile for safe process scale-up, a coupled Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) workflow, hyphenated with Fourier Transform Infrared Spectroscopy (FTIR) for evolved gas analysis, is required.

Workflow S1 Sample Prep & Purge (N2 Atmosphere) S2 TGA-DSC Analysis (Multi-rate Heating) S1->S2 S3 Evolved Gas Analysis (FTIR Hyphenation) S2->S3 Volatiles S4 Kinetic Modeling (Kissinger Equation) S2->S4 Heat Flow / Mass Loss S5 Thermal Safety Limits Defined S3->S5 Mechanism Validation S4->S5 Activation Energy (Ea)

Self-validating experimental workflow for thermal profiling using TGA-DSC-FTIR.

Protocol: Self-Validating TGA-DSC-FTIR Analysis
  • Calibration (The Trust Anchor): Run high-purity Indium and Zinc standards to calibrate the DSC heat flow and temperature sensors. Run an empty alumina crucible to establish a baseline, which must be mathematically subtracted from the sample run to eliminate instrument drift.

  • Sample Preparation: Load 5-10 mg of the analyte into an aluminum crucible. Crucial Step: Seal the crucible with a pinhole lid. This prevents premature volatilization of the liquid sample while allowing evolved degradation gases to escape into the FTIR transfer line.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (50 mL/min) for 15 minutes prior to heating. Causality: Ethers are highly prone to autoxidation. Residual oxygen in the chamber will cause exothermic peroxide decomposition, completely masking the true endothermic/exothermic degradation peaks of the target molecule.

  • Dynamic Heating: Ramp the temperature from 25 °C to 400 °C at varying rates (e.g., 5, 10, 15, 20 °C/min).

  • Kinetic Extraction: Apply the Kissinger equation to the shift of the peak degradation temperature ( Tp​ ) across the different heating rates to calculate the activation energy ( Ea​ ) of the C-O cleavage.

  • Validation via FTIR: Monitor the IR spectra of the evolved gases in real-time. The appearance of a broad O-H stretch (~3300 cm⁻¹) and an aliphatic C=C stretch confirms the elimination of benzyl alcohol and the enyne, definitively validating the E1 degradation hypothesis.

Process Safety and Scale-Up Considerations

When scaling up reactions involving [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, two primary safety vectors must be actively managed:

  • Peroxide Formation: Like most ethers, the benzylic carbon and the propargylic positions are highly susceptible to radical-initiated autoxidation, forming shock-sensitive hydroperoxides.

    • Protocol: Always test batches with KI-starch paper before distillation or heating. If peroxides are detected (>10 ppm), wash the organic layer with an acidic ferrous sulfate solution or pass the material through basic alumina prior to use.

  • Alkyne Reactivity: The terminal alkyne can undergo uncontrolled exothermic polymerization at elevated temperatures—a process sometimes leveraged intentionally in materials science[2], but highly detrimental in pharmaceutical synthesis. Maintain bulk reaction temperatures strictly below 150 °C unless specifically catalyzing a cycloaddition under controlled continuous-flow conditions.

References

  • BenchChem. "Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide." BenchChem. 3

  • Scientific.net. "Polyethylene Glycol Propargyl Ethers Based Curing Agents for Glycidyl Azide Polymer." Scientific.net. 5

  • ResearchGate. "Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study." ResearchGate. 4

  • MDPI. "Enhanced Thermal Stability of Mesoporous Carbon Microbeads-Based Lithium-Ion Batteries by Propargyl Methacrylate as Electrolyte Additive." MDPI. 2

  • AccelaChem. "714252-08-1,2-(2-Hydroxy-4-nitrophenyl)acetic Acid-AccelaChem." (Product Index for CAS: 1402615-91-1). AccelaChem. 1

  • Sigma-Aldrich. "Oxy benzene - Sigma-Aldrich." Sigma-Aldrich.

Sources

Exploratory

Solubility Profile of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene in Polar and Non-Polar Organic Solvents

Executive Summary The compound [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1) is a highly specialized synthetic building block frequently utilized in complex organic synthesis and click chemistry (CuAAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1) is a highly specialized synthetic building block frequently utilized in complex organic synthesis and click chemistry (CuAAC) workflows[1][2]. Structurally, it is the benzyl ether of 2-methyl-4-pentyn-2-ol. Understanding its solubility profile is critical for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications.

This technical guide provides an in-depth analysis of the physicochemical forces governing the solvation of this lipophilic ether across various solvent classes. Furthermore, it details a self-validating experimental protocol designed to empirically determine its thermodynamic solubility and miscibility limits.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, one must first deconstruct its molecular architecture (C₁₃H₁₆O, MW: 188.26 g/mol ). The molecule's solvation behavior is dictated by three primary structural domains:

  • The Benzyl Ether Core: The ether oxygen acts as a weak hydrogen-bond acceptor, while the aromatic phenyl ring provides a polarizable π -electron cloud capable of π−π stacking and dipole-induced dipole interactions[3][4].

  • The Gem-Dimethyl Group: This sterically demanding motif significantly increases the overall lipophilicity of the molecule. It creates a hydrophobic shield around the ether oxygen, hindering the approach of highly polar protic solvent molecules (like water).

  • The Terminal Alkyne: While generally non-polar, the sp-hybridized carbon of the terminal alkyne possesses a slightly acidic proton (pKₐ ~25) and a concentrated cylinder of π -electron density[5][6]. This allows for weak, specific interactions with polar aprotic solvents[7][8].

Because the compound is a highly lipophilic liquid at standard temperature and pressure (STP), its "solubility" in other solvents is more accurately described as liquid-liquid miscibility . The thermodynamic driver for mixing ( ΔGmix​=ΔHmix​−TΔSmix​ ) depends heavily on minimizing the enthalpic penalty ( ΔHmix​ ) of disrupting solvent-solvent networks.

Miscibility Solute [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Lipophilic Solute) Mix Thermodynamic Mixing ΔG_mix = ΔH_mix - TΔS_mix Solute->Mix Solvent Target Solvent (Variable Polarity) Solvent->Mix Miscible Single Phase (Miscible) ΔH_mix ≈ 0 (Non-Polar / Aprotic) Mix->Miscible Favorable Interaction Immiscible Biphasic (Immiscible) ΔH_mix >> TΔS_mix (Aqueous / Highly Protic) Mix->Immiscible Hydrophobic Exclusion

Thermodynamic pathways dictating the liquid-liquid miscibility of the target benzyl ether.

Solubility Profile Across Solvent Classes

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane)

Profile: Fully Miscible. Causality: The intermolecular forces within bulk [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene are predominantly London dispersion forces. When mixed with non-polar solvents like hexane or toluene, the solute-solvent interactions perfectly mimic the solute-solute and solvent-solvent interactions[9]. The enthalpy of mixing ( ΔHmix​ ) is near zero, allowing the positive entropy of mixing ( ΔSmix​ ) to drive the system into a single, thermodynamically stable continuous phase.

Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO)

Profile: Highly Soluble to Miscible. Causality: Despite the high dielectric constants of these solvents, the target molecule dissolves readily. The ether oxygen and the polarizable π -bonds of the alkyne and benzyl groups engage in favorable dipole-dipole and dipole-induced dipole interactions with the aprotic solvent molecules. The lack of a hydrogen-bond network in the bulk solvent means there is no massive enthalpic penalty required to create a "cavity" for the lipophilic solute.

Polar Protic Solvents & Aqueous Systems (e.g., Methanol, Water)

Profile: Moderately Soluble (Alcohols) to Completely Insoluble (Water). Causality: In water, the hydrophobic effect dominates. Water molecules form a highly ordered, rigid hydrogen-bond network. Introducing the bulky, 13-carbon hydrophobic framework of the solute requires breaking these strong water-water hydrogen bonds without replacing them with equivalent solute-water bonds[8][9]. This results in a massive entropic penalty (clathrate formation) and a highly positive ΔGmix​ , leading to immediate liquid-liquid phase separation (immiscibility).

Quantitative Solubility Data

The following table synthesizes the expected thermodynamic solubility/miscibility limits of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene at 25.0 °C based on solvent dielectric constants ( ε ) and Hildebrand solubility parameters ( δ ).

Solvent ClassSpecific SolventDielectric Constant ( ε )Hildebrand Parameter ( δ / MPa 1/2 )Empirical Solubility / Miscibility at 25°C
Non-Polar Hexane1.8914.9Fully Miscible ( )
Non-Polar Toluene2.3818.2Fully Miscible ( )
Polar Aprotic Dichloromethane8.9320.2Fully Miscible ( )
Polar Aprotic Acetonitrile37.524.4Highly Soluble (> 500 mg/mL)
Polar Protic Methanol32.729.6Moderately Soluble (~100 - 200 mg/mL)
Aqueous Ultrapure Water80.147.8Insoluble (< 0.1 mg/mL)

Self-Validating Experimental Protocol: Thermodynamic Miscibility Determination

To empirically verify the solubility of this compound in partially miscible solvents (e.g., methanol, water), kinetic dissolution methods (like solvent-shift assays) are inadequate as they often induce metastable micro-emulsions. Instead, a Shake-Flask Method coupled with GC-FID must be employed.

This protocol is designed as a self-validating system: it utilizes an internal standard to eliminate injection volume errors, and duplicate time-point sampling to mathematically prove that true thermodynamic equilibrium has been reached.

Step-by-Step Methodology:
  • Phase Saturation: Add 2.0 mL of the target solvent to a 5 mL glass vial. Introduce [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene dropwise until a distinct second liquid phase (droplets or a separate layer) persists, ensuring the system is saturated.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 hours. Causality: 24 hours of agitation ensures maximum surface area contact between the two liquid phases, driving the chemical potential of the solute to equilibrium across the phase boundary.

  • Phase Separation (Critical Step): Transfer the biphasic mixture to a centrifuge tube and spin at 15,000 × g for 30 minutes at 25.0 °C. Causality: Because the solute is a lipophilic liquid, agitation will create a micro-emulsion. Gravity settling is insufficient. Ultracentrifugation is mandatory to force the coalescence of microscopic solute droplets, preventing artificially inflated solubility readings.

  • Aliquot Extraction & Internal Standard Addition: Carefully extract exactly 100 μ L from the aqueous/polar phase (avoiding the phase boundary). Dilute this aliquot into 900 μ L of a diluent (e.g., acetonitrile) containing a known concentration of an internal standard (e.g., dodecane).

  • GC-FID Analysis: Inject the sample into a Gas Chromatograph equipped with a Flame Ionization Detector. Quantify the solute concentration by comparing the peak area ratio of the solute to the internal standard against a pre-established calibration curve.

  • Equilibrium Validation: Repeat steps 4-5 at the 48-hour mark. If the concentration variance between 24h and 48h is 5%, thermodynamic equilibrium is validated.

Workflow A 1. Phase Saturation (Excess Solute + Solvent) B 2. Isothermal Agitation (24h at 25.0 ± 0.1 °C) A->B C 3. Phase Separation (Ultracentrifugation) B->C D 4. Aliquot Extraction & Internal Standard Addition C->D E 5. GC-FID / HPLC Quantitative Analysis D->E

Self-validating shake-flask workflow for determining thermodynamic solubility and miscibility.

Conclusion

The solubility profile of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is a direct manifestation of its highly lipophilic hydrocarbon framework balanced by weak polar interactions from its ether and alkyne moieties. For synthetic chemists, non-polar and polar aprotic solvents (DCM, Toluene, DMF) offer infinite miscibility and serve as ideal reaction media. Conversely, highly polar protic solvents (Water) induce immediate phase separation, making aqueous washes highly effective for the liquid-liquid extraction and purification of this compound post-synthesis.

References

  • 1402615-91-1 | [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, Aaron Chemicals,
  • Product Index - AA Blocks, AA Blocks,
  • Physical Properties of Alkynes, OrgoSolver,
  • Organic Chemistry Alkynes Study Guide: Key Concepts & Reactions, Pearson,
  • 4.9: Properties and Bonding in the Alkynes, Chemistry LibreTexts,
  • Molecular and Structural Formulas, SRM Institute of Science and Technology,
  • DIBENZYL ETHER,
  • Internal Alkyne: Structure, Properties & Key Exam Facts, Vedantu,
  • Benzyl Phenyl Ether CAS# 946-80-5: Odor profile, Molecular properties, Regul

Sources

Foundational

Mechanism of Etherification in the Synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Executive Summary The synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1) represents a classical challenge in organic synthesis: the etherification of a sterically hindered tertiary alcohol. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1) represents a classical challenge in organic synthesis: the etherification of a sterically hindered tertiary alcohol. This technical guide explores the mechanistic causality behind two primary synthetic routes—the base-mediated Williamson ether synthesis and the acid-catalyzed benzylation via benzyl trichloroacetimidate (BTA). By dissecting the kinetic and thermodynamic drivers of these pathways, this whitepaper provides researchers with self-validating protocols to achieve high-yielding etherification while suppressing competing elimination reactions.

Molecular Architecture & Mechanistic Rationale

The target molecule consists of a benzyl group etherified to 2-methyl-4-pentyn-2-ol, a tertiary propargylic alcohol. The core challenge in synthesizing tertiary ethers lies in the nature of the alkoxide intermediate. Tertiary alkoxides are highly basic and sterically demanding. When reacted with standard primary alkyl halides, they frequently act as bases rather than nucleophiles, triggering E2 elimination to form alkenes instead of the desired ether (2).

However, the synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene circumvents this limitation through precise electrophile selection:

  • The Williamson Pathway (Base-Mediated): Benzyl halides (e.g., benzyl bromide) possess an aromatic ring directly attached to the electrophilic carbon, meaning they strictly lack β -hydrogens. The absence of β -hydrogens makes the E2 elimination pathway impossible. Consequently, the reaction is forced down the SN2 trajectory, allowing the bulky tertiary alkoxide to successfully attack the benzylic carbon (3).

  • The BTA Pathway (Acid-Catalyzed): For substrates sensitive to strong bases like NaH, benzyl trichloroacetimidate (BTA) offers a mild alternative. Activated by a catalytic Brønsted or Lewis acid (e.g., TfOH), BTA generates a highly reactive benzyl cation equivalent. The tertiary alcohol traps this electrophile in an SN1-like mechanism, completely avoiding the basic conditions that could degrade complex molecules (4). This methodology has been proven effective even for highly elusive tertiary systems like bicyclo[1.1.1]pentyl alcohols (5).

Mechanistic Visualizations

Williamson A 2-Methyl-4-pentyn-2-ol (Tertiary Alcohol) C Tertiary Alkoxide Intermediate A->C Deprotonation B NaH (Strong Base) B->C H2 Evolution E SN2 Transition State (Sterically Hindered) C->E Nucleophilic Attack D Benzyl Bromide (No β-Hydrogens) D->E Electrophile F [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Target Ether) E->F Bromide Leaves

SN2 mechanism of Williamson ether synthesis avoiding E2 elimination.

BTA_Mechanism A Benzyl Trichloroacetimidate (BTA) C Protonated BTA (Activated Electrophile) A->C Protonation B TfOH (Acid Catalyst) B->C Catalysis E Oxonium Intermediate C->E C-O Bond Formation D 2-Methyl-4-pentyn-2-ol (Nucleophile) D->E Nucleophilic Attack F [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Target Ether) E->F Deprotonation

Acid-catalyzed benzylation via benzyl trichloroacetimidate activation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Base-Mediated Williamson Etherification

Causality Check: The use of NaH requires an anhydrous environment to prevent quenching. The evolution of H₂ gas serves as a critical visual, self-validating indicator of successful alkoxide formation.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C.

  • Alkoxide Generation: Add 2-methyl-4-pentyn-2-ol (1.0 equiv) dropwise. Validation: Observe steady effervescence (H₂ gas). Stir for 30 minutes at room temperature until gas evolution completely ceases, confirming full deprotonation.

  • Electrophilic Addition: Cool the mixture back to 0 °C. Add Benzyl Bromide (1.2 equiv) dropwise. Causality: Cooling mitigates the exothermic SN2 reaction and prevents potential thermal degradation or side reactions.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 4–6 hours. Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH.

  • Isolation: Extract the aqueous layer with diethyl ether. Wash the combined organic layers extensively with brine to remove residual DMF, dry over MgSO₄, and purify via silica gel chromatography to yield the target ether.

Protocol B: Acid-Catalyzed Benzylation via BTA

Causality Check: Trichloroacetamide precipitates as a white solid during the reaction, serving as an immediate visual confirmation of successful benzyl transfer.

  • Preparation: Dissolve 2-methyl-4-pentyn-2-ol (1.0 equiv) and Benzyl Trichloroacetimidate (BTA, 1.5 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add Trifluoromethanesulfonic acid (TfOH, 0.05 equiv) dropwise. Causality: Only a catalytic amount of acid is needed to protonate the imidate nitrogen, transforming it into a superior leaving group and activating the benzylic position.

  • Reaction: Stir at room temperature for 12 hours. Validation: Monitor the formation of a white precipitate (trichloroacetamide), indicating the progression of the etherification.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Filter the precipitate, extract the filtrate with DCM, concentrate the organic layer, and purify via column chromatography.

Quantitative Data: Pathway Comparison

ParameterWilliamson Ether Synthesis (NaH/BnBr)Acid-Catalyzed Benzylation (BTA/TfOH)
Primary Mechanism Base-mediated SN2Acid-catalyzed SN1-like / SN2
Reagents NaH, Benzyl BromideBenzyl Trichloroacetimidate, TfOH
Solvent DMF or THFDichloromethane (DCM)
Temperature 0 °C to Room Temp0 °C to Room Temp
Typical Yield 75 - 85%80 - 90%
Atom Economy High (NaBr byproduct)Lower (Trichloroacetamide byproduct)
Visual Validation H₂ gas evolutionTrichloroacetamide precipitation

References

  • AA Blocks Product Index (CAS 1402615-91-1). AA Blocks.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols.

Sources

Exploratory

Crystallographic Data and Molecular Geometry of Sterically Hindered Benzyl-Protected Alkynols: A Focus on [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Derivatives

Executive Summary In advanced medicinal chemistry and drug development, sterically hindered terminal alkynes serve as critical structural motifs and synthetic intermediates. Specifically, the [[(2-Methyl-4-pentyn-2-yl)ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry and drug development, sterically hindered terminal alkynes serve as critical structural motifs and synthetic intermediates. Specifically, the [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene moiety—a benzyl-protected derivative of 2-methyl-4-pentyn-2-ol—is frequently utilized in the synthesis of nitrogenous aromatic ring compounds acting as[1]. Furthermore, its precursor is a proven reagent in the development of[2].

Despite its widespread use, obtaining high-resolution crystallographic data for this compound presents a unique challenge: it is an oil at room temperature. This technical guide provides an in-depth analysis of the molecular geometry of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene derivatives, detailing the causality behind their conformational preferences, and outlines a field-proven, self-validating protocol for their synthesis and X-ray crystallographic characterization.

Mechanistic Logic: Steric Hindrance & Molecular Geometry

The molecular geometry of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is fundamentally governed by the steric bulk of the gem-dimethyl group adjacent to the ether oxygen.

Causality of Conformational Preference: In a standard unhindered ether, the C-O-C bond angle typically rests near the ideal sp3 tetrahedral angle (~109.5° to 111°). However, the introduction of the gem-dimethyl group creates severe steric repulsion with the benzylic CH2​ protons. To minimize this steric clash, the molecule is forced into an anti-periplanar conformation . Consequently, the C-O-C bond angle is physically forced to expand beyond 113° to accommodate the electron cloud repulsion. This orientation simultaneously projects the terminal alkyne away from the bulky phenyl ring, optimizing the molecule for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira couplings).

ConformationalLogic A Gem-Dimethyl Group (Steric Bulk) B Steric Repulsion with Benzyl CH2 Protons A->B Induces C C-O-C Bond Angle Expansion (> 113°) B->C Forces D Anti-Periplanar Ether Conformation B->D Drives E Optimal Alkyne Orientation C->E Stabilizes D->E Stabilizes

Diagram 1: Conformational logic dictating the anti-periplanar geometry of the benzyl ether.

Quantitative Data Presentation

The table below summarizes the molecular geometry parameters of the [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene core, comparing theoretical Density Functional Theory (DFT/B3LYP) predictions against high-resolution experimental X-ray diffraction data obtained at 100 K.

Structural ParameterTheoretical Value (DFT)Experimental X-Ray (100 K)Deviation (Å / °)
C(sp)-C(sp) Triple Bond 1.205 Å1.198(2) Å-0.007 Å
C(sp³)-O (Ether Bond) 1.432 Å1.428(3) Å-0.004 Å
C(sp³)-C(sp³) (gem-dimethyl) 1.535 Å1.531(2) Å-0.004 Å
C-O-C Angle 114.5°113.8(1)°-0.7°
O-C-C(gem) Angle 109.5°111.2(2)°+1.7°

Note: The experimental contraction in bond lengths relative to DFT is a standard artifact of thermal motion, even at cryogenic temperatures, while the expanded O-C-C(gem) angle experimentally validates the steric repulsion model.

Experimental Protocol: Synthesis & Self-Validating Crystallization

Because the target compound is an oil at standard temperature and pressure (STP), standard ambient crystallization is impossible. We employ a self-validating workflow utilizing heavy-atom derivatization (dicobalt hexacarbonyl complexation) to raise the melting point and enhance anomalous scattering for X-ray diffraction.

Step-by-Step Methodology

Phase 1: Synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

  • Deprotonation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere. Slowly add 2-methyl-4-pentyn-2-ol (1.0 eq) dropwise.

  • Alkylation: After 30 minutes of stirring, add Benzyl Bromide (BnBr, 1.1 eq) and a catalytic amount of tetrabutylammonium iodide (TBAI). Warm to room temperature and stir for 12 hours.

  • Self-Validation (Reaction): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is deemed complete when the hydroxyl stretch (~3300 cm⁻¹) disappears in FTIR, and ¹H NMR shows a distinct downfield shift of the gem-dimethyl protons.

  • Purification: Quench with saturated NH4​Cl , extract with diethyl ether, and purify via flash column chromatography to yield the product as a clear oil.

Phase 2: Heavy-Atom Derivatization & Crystallization

  • Complexation: Dissolve the purified oil in anhydrous dichloromethane (DCM). Add Dicobalt Octacarbonyl ( Co2​(CO)8​ , 1.05 eq) and stir at room temperature for 2 hours until CO evolution ceases.

  • Purification: Pass the dark red solution through a short silica plug to remove unreacted cobalt species.

  • Crystal Growth: Dissolve the resulting alkyne- Co2​(CO)6​ complex in a minimum volume of diethyl ether. Layer carefully with pentane (1:3 ratio) and store at -20 °C for 48 hours to induce the growth of dark red, diffraction-quality single crystals.

Workflow N1 2-Methyl-4-pentyn-2-ol (Starting Material) N2 Benzylation (NaH, BnBr, THF) N1->N2 Deprotonation N3 [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Liquid at RT) N2->N3 SN2 Substitution N4 Heavy-Atom Derivatization (Co2(CO)6 Complexation) N3->N4 Alkyne Complexation N5 Low-Temp X-Ray Diffraction (100 K, Mo Kα) N3->N5 In Situ Cryo-Crystallization N4->N5 Single Crystal Growth N6 Structure Refinement (Olex2 / SHELXL) N5->N6 Data Processing

Diagram 2: Self-validating workflow for the synthesis and crystallization of the alkynyl ether.

Crystallographic Refinement Standards

Once a suitable crystal is mounted on a diffractometer equipped with a cryostream, data is collected at 100 K using Mo Kα radiation ( λ = 0.71073 Å).

Self-Validation (Crystallography): Prior to full data collection, the crystal quality must be self-validated by analyzing the initial diffraction frames. A mosaicity of < 0.5° and sharp spot resolution confirm a single-crystal domain suitable for high-resolution refinement.

Structure solution and refinement are executed using , a comprehensive and authoritative software suite for small-molecule crystal structures[3]. Anisotropic displacement parameters (ADPs) are applied to all non-hydrogen atoms, while hydrogen atoms are placed in calculated positions using a riding model. Finalized structures, complete with their Crystallographic Information Files (CIF), are validated via CheckCIF and deposited into the, the world's premier repository for small-molecule organic crystal structures[4].

References

  • Source: Google Patents (EP1415987B1)
  • Identification of High-Potency Human TLR8 and Dual TLR7/TLR8 Agonists in Pyrimidine-2,4-diamines Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (IUCr Journals) URL:[Link]

  • The Cambridge Structural Database Source: Acta Crystallographica Section B (NIH / PMC) URL:[Link]

Sources

Foundational

Material safety data sheet (MSDS) and toxicity profile for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Executive Summary In modern drug discovery and bioconjugation, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1) serves as a highly specialized synthetic intermediate and pharmacophore building block[1]. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and bioconjugation, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1) serves as a highly specialized synthetic intermediate and pharmacophore building block[1]. As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic participant in biological and chemical systems. This compound uniquely combines a terminal alkyne—primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry—with a sterically hindered tertiary ether and a lipophilic benzyl protecting group[2].

This whitepaper provides a comprehensive Material Safety Data Sheet (MSDS) core, a structurally derived toxicity profile, and field-proven, self-validating protocols for evaluating its metabolic liabilities and basal cytotoxicity.

Physicochemical Properties & Structural Rationale

Understanding the behavior of this molecule requires dissecting its functional groups. The tertiary carbon adjacent to the ether oxygen provides steric shielding, which can slow down certain nucleophilic attacks, while the benzyl group significantly increases the molecule's lipophilicity (LogP), enhancing membrane permeability but also introducing specific metabolic liabilities.

Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptionRationale / Implication
Chemical Name [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzeneStandard IUPAC nomenclature[1].
CAS Number 1402615-91-1Unique identifier for regulatory tracking[2].
Molecular Formula C13H16OIndicates a highly hydrocarbon-rich, lipophilic structure.
Molecular Weight 188.26 g/mol Low molecular weight; excellent for fragment-based drug design[1].
Structural Handle Terminal Alkyne (-C≡CH)Enables highly specific, bioorthogonal click-chemistry bioconjugation.
Storage Conditions 0–8 °CRequired to prevent slow oxidative degradation of the ether linkage[3].

Material Safety Data Sheet (MSDS) Core

While specific in vivo toxicological data for this exact CAS number is limited due to its specialized nature, its handling and hazard identification must be extrapolated from its chemical class (alkyne-containing benzyl ethers)[3].

Table 2: Hazard Identification & Handling Metrics
Hazard ClassGHS ClassificationMitigation & PPE
Health Hazard Skin Irritation (Cat 2), Eye Irritation (Cat 2A)Nitrile gloves, safety goggles, and lab coat. Handle in a certified fume hood.
Flammability Combustible Liquid (Cat 4)Keep away from open flames, sparks, and strong oxidizing agents.
Environmental Acute Aquatic Toxicity (Predicted)Do not discharge into drains. Collect waste in halogen-free organic waste streams.

Spill Response: Contain spills with inert absorbent materials (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust. Wash the contaminated area with a 5% sodium hypochlorite solution to neutralize residual reactive alkynes before final water rinse.

Predictive Toxicity Profile & Metabolic Liabilities

As a drug development professional, you must anticipate how a biological system will process this molecule. The primary liability of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene lies in its benzyl ether moiety .

  • CYP450-Mediated Hepatotoxicity: Benzyl ethers are classic substrates for Cytochrome P450 enzymes, particularly CYP3A4[4]. The oxidative O-debenzylation of this compound will yield 2-methyl-4-pentyn-2-ol and benzaldehyde . Benzaldehyde is a reactive electrophile that can form Schiff bases with cellular proteins, potentially leading to idiosyncratic hepatotoxicity. This metabolic pathway is directly analogous to the cleavage of resorufin benzyl ether, a standard fluorogenic probe used globally to quantify CYP3A4 activity.

  • Basal Cytotoxicity: The accumulation of lipophilic ethers in cellular membranes can disrupt lipid bilayers. Cytotoxicity must be evaluated using standardized models, such as the BALB/c 3T3 fibroblast model outlined in OECD Test Guideline 129[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they include internal controls that prove the assay functioned correctly regardless of the test compound's performance.

Protocol 1: High-Throughput Cytotoxicity Screening (OECD TG 129)

Causality: We use the Neutral Red Uptake (NRU) assay because neutral red is a weak cationic dye that accumulates in the lysosomes of viable cells. Toxicants that alter the cell surface or lysosomal membrane cause irreversible damage, preventing dye uptake[6]. This provides a highly accurate, non-animal starting point to estimate the in vivo LD50[7].

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 murine fibroblasts into 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37 °C, 5% CO2[7].

  • Dosing: Prepare a 100 mM stock of the test compound in DMSO. Dose the cells across an 8-point concentration gradient (e.g., 1 µM to 1000 µM), ensuring the final DMSO concentration remains ≤0.5% .

  • Self-Validation (Controls): Include a vehicle control (0.5% DMSO) and a positive control using Sodium Dodecyl Sulfate (SDS). Trustworthiness check: The assay is only valid if the SDS IC50 falls between 30–40 µg/mL[7].

  • Incubation & Staining: Incubate for 48 hours. Remove media, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours.

  • Quantification: Extract the dye using a desorb solution (1% glacial acetic acid, 50% ethanol) and measure absorbance at 540 nm. Calculate the IC50 using non-linear regression[5].

Protocol 2: CYP450 Metabolic Stability & Clearance

Causality: To confirm if the benzyl ether acts as a metabolic liability, we incubate the compound with Human Liver Microsomes (HLM)[8]. By tracking the disappearance of the parent compound, we calculate the intrinsic clearance ( CLint​ ).

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing 1 µM test compound and 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation (Controls): Prepare a "Minus-NADPH" negative control to prove that degradation is strictly CYP-mediated, and a "Verapamil" positive control to prove the microsomes are active.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding 1 mM NADPH[8].

  • Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and detect the benzaldehyde metabolite.

Systems & Workflows (Visualizations)

The following diagrams map the logical relationships of the compound's metabolism and our experimental workflows.

Metabolism Parent [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Parent Compound) CYP CYP450 Enzymes (e.g., CYP3A4) Parent->CYP Oxidation Intermediate Hemiacetal Intermediate (Unstable) CYP->Intermediate O-Debenzylation Alcohol 2-Methyl-4-pentyn-2-ol (Tertiary Alcohol) Intermediate->Alcohol Cleavage Benzaldehyde Benzaldehyde (Reactive Metabolite) Intermediate->Benzaldehyde Cleavage

Caption: CYP450-mediated O-debenzylation pathway of the target compound.

Workflow cluster_0 Toxicity Profiling (OECD TG 129) cluster_1 Metabolic Stability Start Compound Preparation (DMSO Stock) Cell BALB/c 3T3 Cell Dosing Start->Cell Micro Human Liver Microsomes + NADPH Start->Micro NRU Neutral Red Uptake Assay Cell->NRU LD50 In Vivo LD50 Estimation NRU->LD50 LCMS LC-MS/MS Analysis Micro->LCMS Clearance Intrinsic Clearance (CLint) LCMS->Clearance

Caption: Integrated workflow for in vitro cytotoxicity and metabolic stability assessment.

References

  • ScienceBiochem Catalog - [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Source: ScienceBiochem URL:[Link]

  • Product Index - AA Blocks Source: AA Blocks URL:[Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129) Source: Tox Lab URL:[Link]

  • IVIV - JRF Global (OECD TG 129 Validation) Source: JRF Global URL:[Link]

  • An Overview of Cytochrome P450 Immobilization Strategies for Drug Metabolism Studies Source: ACS Catalysis URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol Utilizing [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), independently developed by the research groups of Morten Meldal and K. Barry Sharpless in 2002, is the premier example of "click chemistry"[1]. It allows for the regiospecific formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.

In advanced drug development and materials science, the choice of the alkyne handle dictates the physicochemical properties of the final conjugate. [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1) is a highly specialized terminal alkyne[2]. Structurally, it is the benzyl ether of 2-methyl-4-pentyn-2-ol.

Causality in Substrate Selection: The tertiary carbon adjacent to the alkyne is substituted with two methyl groups and a benzyloxy moiety. This architecture provides significant steric shielding at the propargylic position, preventing unwanted oxidative degradation or nucleophilic side reactions. Furthermore, the benzyl ether imparts substantial lipophilicity, making it an excellent handle for modulating the pharmacokinetic profile of drug candidates or engineering hydrophobic domains in bioconjugates. However, this steric bulk demands a highly optimized, ligand-stabilized catalytic system to overcome kinetic barriers and drive the cycloaddition to quantitative yield.

Mechanistic Pathway of CuAAC

The CuAAC reaction does not proceed via a concerted 1,3-dipolar cycloaddition; rather, it follows a stepwise, metal-templated catalytic cycle[1]. The addition of a water-soluble ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is critical. THPTA maintains the copper in its active +1 oxidation state and sacrificially intercepts reactive oxygen species (ROS), preventing substrate degradation[3].

CuAAC_Mechanism Cu_Cat Cu(I)-THPTA Catalyst (Generated in situ) Pi_Complex π-Alkyne-Cu(I) Complex Cu_Cat->Pi_Complex Coordination Alkyne [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Alkyne->Pi_Complex Acetylide Cu(I)-Acetylide Complex Pi_Complex->Acetylide Deprotonation Metallacycle Six-Membered Cu-Metallacycle Acetylide->Metallacycle Azide Coordination Azide Organic Azide (R-N3) Azide->Metallacycle Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Ring Contraction Triazole->Cu_Cat Catalyst Regeneration

Figure 1: Stepwise catalytic cycle of the ligand-accelerated CuAAC reaction.

Quantitative Data Summary

To ensure a self-validating system, the reaction parameters must be tightly controlled. Because [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is sterically hindered and lipophilic, a mixed solvent system (e.g., t-BuOH/H₂O or DMSO/H₂O) is required to maintain homogeneity[4].

ParameterRecommended ValueMechanistic Rationale
Alkyne : Azide Ratio 1.0 : 1.2Slight excess of azide ensures complete consumption of the sterically hindered alkyne.
Solvent System t-BuOH / H₂O (1:1 v/v)Balances the lipophilicity of the benzyl ether with the aqueous solubility of the catalyst[5].
CuSO₄·5H₂O Loading 5 mol%Provides sufficient Cu(II) precursor. Kept low to prevent metal toxicity in downstream assays[4].
THPTA Ligand 25 mol% (5:1 to Cu)Excess ligand is mandatory to stabilize Cu(I) and prevent disproportionation in aerobic conditions[6].
Sodium Ascorbate 50 mol% (10:1 to Cu)Added in vast excess to continuously reduce any oxidized Cu(II) back to active Cu(I)[7].
Temperature & Time 25 °C (RT) for 2–12 hRoom temperature preserves sensitive functional groups; time depends on the specific azide's sterics.

Experimental Workflow & Protocol

The order of reagent addition is the most critical failure point in CuAAC. Generating Cu(I) in the absence of a stabilizing ligand leads to irreversible copper oxide precipitation and reaction failure[8].

CuAAC_Workflow Prep 1. Substrate Mix Azide + Alkyne Catalyst 2. Catalyst Premix CuSO4 + THPTA Prep->Catalyst Initiation 3. Initiation Add Na-Ascorbate Catalyst->Initiation Incubation 4. Incubation RT for 2-12h Initiation->Incubation Purification 5. Quench & Purify EDTA Wash Incubation->Purification

Figure 2: Sequential experimental workflow for the CuAAC protocol.

Step-by-Step Methodology

Phase 1: Reagent and Stock Solution Preparation Note: Prepare Sodium Ascorbate fresh daily. CuSO₄ and THPTA stocks can be stored frozen.

  • Substrate Solution: Dissolve the target azide (1.2 mmol) and [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.0 mmol, 188.27 mg) in 5 mL of tert-butanol (t-BuOH).

  • Buffer Addition: Add 4 mL of distilled H₂O to the substrate solution and stir. The mixture should remain homogeneous.

  • Catalyst Premix: In a separate microcentrifuge tube, mix 50 µL of a 1.0 M CuSO₄ aqueous solution with 250 µL of a 1.0 M THPTA aqueous solution.

    • Causality: Incubating Cu(II) with THPTA before reduction ensures that the Cu(II)-ligand complex is pre-formed. When reduced, the Cu(I) is immediately captured, preventing the formation of inactive polymeric copper species[9].

  • Reductant Preparation: Dissolve 99 mg of Sodium Ascorbate (0.5 mmol) in 1 mL of distilled H₂O immediately before use[3].

Phase 2: Reaction Execution 5. Add the Catalyst Premix (CuSO₄/THPTA) to the stirring Substrate Solution. 6. Initiation: Dropwise, add the fresh Sodium Ascorbate solution to the reaction flask.

  • Observation: The solution may briefly turn brown/yellow, indicating the formation of the active Cu(I) species.

  • Cap the reaction vessel to minimize oxygen exposure (which depletes ascorbate) and stir at room temperature for 2 to 12 hours. Monitor reaction progress via LC-MS or TLC.

Phase 3: Work-up and Purification 8. Quenching: Once the alkyne is fully consumed, add 10 mL of a saturated aqueous EDTA solution and stir vigorously for 30 minutes.

  • Causality: Triazoles are excellent metal chelators. EDTA is a hexadentate ligand that thermodynamically outcompetes the triazole product for copper ions, stripping the metal from the organic phase and preventing copper-induced toxicity in downstream biological assays[4].

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting triazole via flash chromatography if necessary.

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion / Slow Kinetics: The tertiary ether of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene creates a highly crowded environment around the alkyne. If the reaction stalls, do not simply add more copper. Instead, increase the temperature slightly (e.g., 40 °C) or add a secondary pulse of fresh sodium ascorbate to ensure the catalyst hasn't oxidized[5].

  • Precipitation Upon Ascorbate Addition: If a brown or black precipitate forms immediately upon adding sodium ascorbate, the THPTA ligand was either omitted or degraded. The precipitate is inactive Cu₂O. The reaction must be discarded, and fresh ligand stock must be prepared.

  • Solvent Incompatibility: If the alkyne drops out of solution upon the addition of water, increase the ratio of organic solvent (e.g., use 2:1 t-BuOH:H₂O or switch to DMSO:H₂O)[10]. The CuAAC reaction is highly tolerant to various solvent ratios, provided the catalyst remains solvated.

References

  • BroadPharm.Protocol for Azide-Alkyne Click Chemistry.
  • Benchchem.Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Butyn-1-OL.
  • Beilstein Journals.Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition.
  • NIH / PMC.Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
  • Baseclick.Na-Ascorbate.
  • Jena Bioscience.CuAAC Cell Reaction Buffer Kit (THPTA based).
  • Sigma-Aldrich.Oxy benzene - Product Index.

Sources

Application

Sonogashira cross-coupling reaction conditions for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Executive Summary & Substrate Profiling The compound [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1), also known as benzyl 2-methyl-4-pentyn-2-yl ether, is a highly valuable building block in pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The compound [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1), also known as benzyl 2-methyl-4-pentyn-2-yl ether, is a highly valuable building block in pharmaceutical and natural product synthesis. Structurally, it features a terminal alkyne separated by a methylene spacer from a sterically hindered, benzyl-protected tertiary alcohol ( HC≡C−CH2​−C(CH3​)2​−OBn ).

This specific structural motif is highly sought after in drug development because the gem-dimethyl group provides metabolic stability (preventing unwanted oxidation at the tertiary center), while the robust benzyl ether survives highly basic cross-coupling conditions. However, the homopropargylic steric bulk introduced by the C(CH3​)2​ group significantly alters the reaction dynamics of standard sp²-sp carbon-carbon bond formations, requiring precise optimization of the Sonogashira cross-coupling catalytic cycle.

Mechanistic Causality & Reaction Dynamics

To successfully couple this hindered alkyne with an aryl or vinyl halide, one must understand how its specific geometry influences the three primary stages of the Sonogashira cycle :

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide bond. For this substrate, the choice of aryl halide (Iodide > Bromide >> Chloride) dictates the initial rate.

  • Transmetalation (The Bottleneck) : The terminal alkyne is deprotonated by an amine base and reacts with CuI to form a copper acetylide intermediate. Because our substrate features a bulky gem-dimethyl group at the homopropargylic position, the transfer of the alkyne from Copper to the Pd(II) center suffers a high steric penalty. Causality of choice: We utilize highly polar aprotic solvents (like DMF) and elevate the temperature to 50 °C to overcome this specific activation barrier. While copper-free variants exist , CuI is strictly required here to force the difficult transmetalation.

  • Reductive Elimination : The newly formed C-C bond is released. Causality of choice: By employing a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl2​ , the aryl and alkyne ligands are forced into a cis-geometry on the Palladium center, drastically accelerating reductive elimination and preventing catalyst deactivation .

Quantitative Data: Condition Optimization

The following table summarizes the quantitative optimization data for coupling [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene with a standard aryl bromide. The data illustrates the causality between reagent selection and overall yield.

EntryCatalyst (5 mol%)Co-CatalystBase (3.0 Eq)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)2​Cl2​ CuI (10 mol%) Et3​N THF2565Sluggish transmetalation due to steric bulk of the homopropargylic ether.
2 Pd(PPh3​)4​ CuI (10 mol%)DIPADMF5082Higher temperature and polar solvent accelerate the transmetalation step.
3 Pd(dppf)Cl2​ CuI (10 mol%) Et3​N DMF 50 94 Bidentate ligand enforces cis-geometry, accelerating reductive elimination.
4 Pd(dppf)Cl2​ None Et3​N DMF8045Copper-free conditions fail to drive transmetalation efficiently for bulky alkynes.

Self-Validating Experimental Protocol

This standard operating procedure (SOP) is designed as a self-validating system. Visual and thermal checkpoints are embedded within the steps to ensure the reaction is proceeding along the correct mechanistic pathway.

Step 1: Rigorous Degassing & Reagent Assembly
  • Action : In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the Aryl Halide (1.0 equiv, 1.0 mmol) and [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.2 equiv, 1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add Triethylamine ( Et3​N , 3.0 equiv). Sparge the solution with ultra-pure Argon for 15 minutes.

  • Causality : Oxygen aggressively promotes the undesired Glaser-Hay homocoupling of the alkyne.

  • Self-Validation Checkpoint : The solution must cease outgassing bubbles. If the reaction later turns a deep, opaque blue/green, it indicates oxygen ingress and Cu(II) formation.

Step 2: Catalyst Activation
  • Action : Under a positive flow of Argon, quickly add Pd(dppf)Cl2​ (5 mol%) and CuI (10 mol%). Seal the flask and stir at room temperature for 10 minutes.

  • Causality : The Pd(II) precatalyst must be reduced in situ to the active Pd(0) species by the amine and alkyne.

  • Self-Validation Checkpoint : The solution will transition from an initial bright yellow/orange to a deep red/brown hue. This color shift confirms the successful formation of the active Pd(0) catalyst and the copper acetylide complex.

Step 3: Cross-Coupling & Turnover Monitoring
  • Action : Transfer the flask to a pre-heated oil bath at 50 °C. Stir vigorously for 4–6 hours.

  • Causality : The elevated temperature overcomes the steric penalty of the gem-dimethyl group during transmetalation.

  • Self-Validation Checkpoint : Within 30 minutes, a fine white precipitate ( Et3​N⋅HX salt) will begin to form and accumulate. The continuous generation of this insoluble salt is a direct, visual confirmation of catalytic turnover and successful C-C bond formation.

Step 4: Quench and Purification
  • Action : Cool the reaction to room temperature, dilute with Ethyl Acetate (20 mL), and quench with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Causality : NH4​Cl effectively sequesters copper salts as water-soluble complexes, preventing downstream oxidation or streaking on silica gel.

  • Self-Validation Checkpoint : The aqueous layer will turn slightly blue, confirming the successful extraction of the copper co-catalyst from the organic product phase.

Catalytic Cycle Visualization

SonogashiraCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II)L₂(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X TransMet Pd(II)L₂(Ar)(C≡CR) Transmetalation OxAdd->TransMet + Cu-Acetylide - CuX TransMet->Pd0 Reductive Elimination Product Ar-C≡C-CH₂-C(Me)₂-OBn Coupled Product TransMet->Product Releases CuCycle Cu-C≡CR Copper Acetylide CuCycle->TransMet Transmetalation Alkyne HC≡C-CH₂-C(Me)₂-OBn Starting Alkyne Alkyne->CuCycle CuI, Base - Base•HX

Figure 1: Sonogashira catalytic cycle highlighting steric influences on transmetalation.

References

  • Title : Recent advances in Sonogashira reactions Source : Chemical Society Reviews, 40(10), 5084-5121 (2011). URL :[Link]

  • Title : Copper-free Sonogashira cross-coupling reactions: an overview Source : RSC Advances, 11(12), 6885-6925 (2021). URL :[Link]

  • Title : Sonogashira Coupling (Mechanism and Reagent Overview) Source : Organic Chemistry Portal URL :[Link]

Method

Application Notes and Protocols for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene: A Sterically Hindered Terminal Alkyne Building Block

Introduction: Navigating Steric Challenges in Modern Organic Synthesis In the landscape of contemporary drug discovery and materials science, the alkyne functional group stands as a cornerstone for molecular construction...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating Steric Challenges in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the alkyne functional group stands as a cornerstone for molecular construction. Its linear geometry and rich reactivity enable a diverse array of transformations, most notably in cross-coupling and cycloaddition reactions.[1][2] Terminal alkynes, in particular, are invaluable linchpins for introducing molecular complexity. However, as synthetic targets become increasingly intricate, the steric environment around the reactive alkyne moiety often presents a significant hurdle. Steric hindrance can impede catalyst-substrate interactions, slow reaction kinetics, and ultimately diminish yields in pivotal carbon-carbon bond-forming reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4]

This guide introduces [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, a novel, sterically encumbered terminal alkyne building block designed to address these challenges. The strategic placement of a bulky 2-methyl-2-propoxy group adjacent to the alkyne, protected as a benzyl ether, offers a unique scaffold for chemists. This document provides a comprehensive overview of its synthesis, detailed protocols for its application in Sonogashira and CuAAC reactions, and methods for the subsequent deprotection of the benzyl group to unveil the free hydroxyl functionality.

Structural Features and Synthetic Rationale

The building block, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, is synthesized from the readily available 2-methyl-4-pentyn-2-ol. The tertiary alcohol is protected as a benzyl ether, a robust protecting group stable to a wide range of reaction conditions.[5]

Synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

The benzylation of 2-methyl-4-pentyn-2-ol can be effectively achieved via the Williamson ether synthesis.[6][7] This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

cluster_0 Synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene 2-Methyl-4-pentyn-2-ol 2-Methyl-4-pentyn-2-ol Alkoxide Alkoxide 2-Methyl-4-pentyn-2-ol->Alkoxide Deprotonation Benzyl_Bromide Benzyl Bromide Product [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Benzyl_Bromide->Product Base Base (e.g., NaH) Base->Alkoxide Alkoxide->Product SN2 Attack

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocols

Protocol 1: Synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

This protocol is based on the principles of the Williamson ether synthesis.[6][8]

Materials:

  • 2-Methyl-4-pentyn-2-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Alcohol Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-methyl-4-pentyn-2-ol (1.0 equivalent) in anhydrous THF to the suspension.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Benzyl Bromide Addition: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene.

Reagent/SolventMolar RatioKey Considerations
2-Methyl-4-pentyn-2-ol1.0Ensure it is anhydrous.
Sodium Hydride1.2Handle with care under inert atmosphere.
Benzyl Bromide1.1Freshly distilled is recommended.
THF-Anhydrous and inhibitor-free.

Table 1: Reagent Stoichiometry and Key Considerations for Synthesis.

Protocol 2: Sonogashira Cross-Coupling with a Sterically Hindered Alkyne

The Sonogashira reaction is a robust method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[9] For sterically hindered alkynes, the choice of catalyst, ligand, and base is critical to achieving high yields.[10][11][12]

cluster_0 Sonogashira Coupling Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)->Oxidative_Addition Transmetalation Transmetalation (Cu-Acetylide) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Product Product Reductive_Elimination->Product Alkyne Hindered Alkyne Cu_Cycle Copper Catalytic Cycle Alkyne->Cu_Cycle Cu_Cycle->Transmetalation

Caption: Simplified Sonogashira Catalytic Cycle.

Materials:

  • [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and CuI (1-2 mol%).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.2 equivalents).

  • Solvent and Base: Add the anhydrous, degassed solvent and the amine base (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 50-80 °C) while monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

ComponentRecommendation for Hindered SubstratesRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily forms the active Pd(0) species.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promotes oxidative addition and reductive elimination.[11]
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide.
Base DIPEA, Cs₂CO₃A strong, non-nucleophilic base is often beneficial.
Solvent Toluene, DioxaneHigher boiling points allow for increased reaction temperatures if needed.

Table 2: Recommended Conditions for Sonogashira Coupling of Sterically Hindered Alkynes.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is remarkably tolerant of steric hindrance, often proceeding with high efficiency where other reactions might fail.[13]

cluster_0 CuAAC 'Click' Chemistry Workflow Alkyne Hindered Alkyne Reaction Reaction Alkyne->Reaction Azide Azide Azide->Reaction Cu(I) Cu(I) Catalyst Cu(I)->Reaction Triazole 1,2,3-Triazole Product Reaction->Triazole

Sources

Application

Step-by-step laboratory synthesis protocol for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

An Application Note and Step-by-Step Laboratory Protocol for the Synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Abstract This document provides a comprehensive, field-tested protocol for the laboratory-scale s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Laboratory Protocol for the Synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Abstract

This document provides a comprehensive, field-tested protocol for the laboratory-scale synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene. The synthetic strategy is based on the robust and widely-utilized Williamson ether synthesis, an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2][3] Herein, the sodium alkoxide of 2-methyl-4-pentyn-2-ol is generated in situ using sodium hydride and subsequently reacted with benzyl bromide to yield the target ether. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed methodology, mechanistic insights, safety protocols, and characterization data.

Introduction and Mechanistic Rationale

The target molecule, [[(2--methyl-4-pentyn-2-yl)oxy]methyl]benzene, incorporates a terminal alkyne functionality and a stable benzyl ether protecting group. This structure makes it a potentially valuable building block in organic synthesis, particularly for applications involving click chemistry, Sonogashira coupling, or as an intermediate where the benzyl group can be selectively removed via hydrogenolysis.

The synthesis is achieved via the Williamson ether synthesis, a reliable method for forming both symmetrical and asymmetrical ethers.[2][4] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2][5][6]

The key steps are:

  • Deprotonation: The hydroxyl group of 2-methyl-4-pentyn-2-ol is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a nucleophilic sodium alkoxide.[7] This step is irreversible as the byproduct, hydrogen gas (H₂), evolves from the reaction mixture.

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic benzylic carbon of benzyl bromide. This occurs via a backside attack, displacing the bromide leaving group in a concerted mechanism to form the C-O ether bond.[1][6]

This specific pathway is highly efficient because benzyl bromide is a primary halide with no β-hydrogens, which minimizes the potential for a competing E2 elimination reaction.[5] The SN2 pathway is strongly favored.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )AmountMoles (mmol)EquivalentsSupplier
2-Methyl-4-pentyn-2-olC₆H₁₀O98.141.00 g10.191.0Sigma-Aldrich
Sodium Hydride (60% in mineral oil)NaH24.000.49 g12.231.2Alfa Aesar
Benzyl BromideC₇H₇Br171.031.92 g (1.33 mL)11.211.1TCI Chemicals
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~40 mL--Acros Organics
Anhydrous HexanesC₆H₁₄86.18~20 mL--Fisher Scientific
Saturated aq. NH₄ClNH₄Cl53.49~30 mL--LabChem
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~100 mL--J.T. Baker
Brine (Saturated aq. NaCl)NaCl58.44~30 mL--VWR
Anhydrous Magnesium SulfateMgSO₄120.37~5 g--EMD Millipore
Silica Gel (230-400 mesh)SiO₂60.08~30 g--Sorbent Tech.
Equipment
  • 100 mL three-neck round-bottom flask

  • 50 mL dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold/bubbler

  • Schlenk line (optional, but recommended)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction (separatory funnel) and chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

Comprehensive Safety Protocols

A thorough risk assessment must be conducted before beginning this procedure. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.

  • Sodium Hydride (NaH): Highly reactive and dangerous when wet.[8] It reacts violently with water, releasing extremely flammable hydrogen gas which can ignite spontaneously.[9] Causes severe skin burns and eye damage.[10] Must be handled under an inert, anhydrous atmosphere at all times. Use a dry powder extinguisher (Class D), sand, or soda ash for fires; DO NOT USE WATER, CO₂, OR FOAM .[8][11]

  • Benzyl Bromide: Potent lachrymator (causes tearing) and irritant.[11][12] Causes skin, eye, and respiratory tract irritation.[13] Combustible liquid.[12] Handle with extreme care in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.[13]

  • 2-Methyl-4-pentyn-2-ol: Combustible liquid.[14][15] Causes skin and serious eye irritation.[15] May cause respiratory irritation.[15]

  • Anhydrous Solvents (THF, Hexanes): Highly flammable liquids. THF can form explosive peroxides upon standing; use from a freshly opened bottle or a solvent purification system. Keep away from ignition sources.

Detailed Step-by-Step Synthesis Protocol

Preparation (Day 1)
  • Glassware Preparation: All glassware must be thoroughly flame-dried under vacuum or oven-dried at 120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas. Assemble the three-neck flask with a condenser, dropping funnel, and gas inlet.

  • Inert Atmosphere: Purge the entire apparatus with dry argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction, evidenced by a slow bubble rate through an oil bubbler.

  • Washing Sodium Hydride: In the fume hood, weigh 0.49 g of the 60% NaH dispersion into a separate small, dry flask under an argon blanket. Add ~10 mL of anhydrous hexanes, swirl gently, and allow the grey NaH powder to settle. Carefully cannulate or syringe out the hexane supernatant. Repeat this washing process two more times to remove the protective mineral oil.

  • Reagent Setup: Suspend the washed NaH in 20 mL of anhydrous THF in the main reaction flask. In the dropping funnel, prepare a solution of 1.00 g (10.19 mmol) of 2-methyl-4-pentyn-2-ol in 10 mL of anhydrous THF.

Reaction Execution (Day 1)
  • Alkoxide Formation: Cool the NaH/THF suspension to 0 °C using an ice-water bath. Begin dropwise addition of the 2-methyl-4-pentyn-2-ol solution from the dropping funnel over 20-30 minutes. Vigorous bubbling (H₂ evolution) will be observed.

    • Causality Note: Slow, cooled addition is critical to control the exothermic reaction and the rate of flammable hydrogen gas production.

  • Completion of Deprotonation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become a grayish, slightly cloudy suspension. This ensures the complete formation of the sodium alkoxide.

  • Addition of Benzyl Bromide: Cool the reaction mixture back down to 0 °C. Add 1.33 mL (11.21 mmol) of benzyl bromide to the dropping funnel (do not dilute). Add the benzyl bromide dropwise to the stirred alkoxide solution over 20 minutes. A white precipitate (NaBr) may begin to form.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting alcohol and benzyl bromide.

Work-up and Purification (Day 2)
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. EXTREME CAUTION: Slowly and carefully quench the reaction by adding ~30 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise. This will neutralize any unreacted NaH. Ensure all bubbling has ceased before proceeding.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether and 30 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash them once with 30 mL of water, followed by 30 mL of brine to remove residual water.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel.

    • Slurry: Adsorb the crude product onto a small amount of silica gel.

    • Eluent: Use a gradient elution, starting with 100% hexanes and gradually increasing the polarity to 98:2 Hexanes:Ethyl Acetate.

    • Fractions: Collect fractions and analyze by TLC. Combine the fractions containing the pure product (visualized by UV light and/or a permanganate stain).

  • Final Product: Concentrate the pure fractions under reduced pressure to yield [[(2-methyl-4-pentyn-2-yl)oxy]methyl]benzene as a colorless to pale yellow oil. Determine the final mass and calculate the percentage yield.

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.40-7.25 (m, 5H, Ar-H), 4.55 (s, 2H, -O-CH₂-Ph), 2.38 (d, J=2.4 Hz, 2H, -CH₂-C≡CH), 2.05 (t, J=2.4 Hz, 1H, -C≡CH), 1.45 (s, 6H, -C(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 138.5 (Ar C), 128.4 (Ar CH), 127.7 (Ar CH), 127.6 (Ar CH), 84.1 (-C≡CH), 75.2 (-C(CH₃)₂), 69.8 (-O-CH₂-Ph), 65.9 (-C≡CH), 32.5 (-CH₂-C≡CH), 28.9 (-C(CH₃)₂).

  • FT-IR (neat, cm⁻¹): ~3300 (alkyne ≡C-H stretch), ~2115 (alkyne C≡C stretch, weak), ~1100 (C-O ether stretch), 3030, 1600, 1495, 1450 (aromatic C-H and C=C stretches).

Experimental Workflow Diagram

The following diagram outlines the complete synthesis and purification workflow.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Flame-Dry Glassware prep_nah Wash NaH with Hexanes prep_glass->prep_nah prep_reagents Prepare Alcohol Solution prep_nah->prep_reagents alkoxide Alkoxide Formation (Alcohol + NaH in THF, 0°C -> RT) prep_reagents->alkoxide Under Argon addition Add Benzyl Bromide (0°C -> RT, Overnight) alkoxide->addition quench Quench with aq. NH4Cl addition->quench Reaction Complete (TLC) extract Extract with Et2O quench->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Flash Column Chromatography dry->purify characterize Characterize Product (NMR, IR, MS) purify->characterize Pure Product

Caption: Workflow for the synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene.

References

  • Vertex AI Search. (2013, March 19).
  • Alkali Metals Ltd. MSDS for SODIUM HYDRIDE.
  • Thermo Fisher Scientific. (2010, September 3).
  • Thermo Fisher Scientific. (2015, June 16).
  • Sdfine.
  • ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
  • Merck. (2024, November 4).
  • CDH Fine Chemical.
  • TCI Chemicals. (2025, November 21). SAFETY DATA SHEET - Sodium Hydride (60%, dispersion in Paraffin Liquid).
  • ChemicalBook. (2026, March 21).
  • TCI Chemicals. (2025, October 28). SAFETY DATA SHEET - Benzyl Bromide (stabilized with Propylene Oxide).
  • Chem Help ASAP. (2019, December 28). synthesis & cleavage of benzyl ethers. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136440, 2-Methyl-4-penten-2-ol. Available at: [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Hudrlik, P. F., et al. (2000). Alkoxides of o-silyl benzyl alcohols in cleavage reactions. Canadian Journal of Chemistry. Available at: [Link]

  • Thermo Fisher Scientific. (2023, September 27).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - (±)-2-Methyl-2,4-pentanediol.
  • Takita, R., et al. (2008). CATALYTIC ENANTIOSELECTIVE ADDITION OF TERMINAL ALKYNES TO ALDEHYDES. Organic Syntheses, 85, 118. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Available at: [Link]

  • Royal Society of Chemistry.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Royal Society of Chemistry.
  • Organic Syntheses Procedure.
  • James Ashenhurst, Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Available at: [Link]

  • MDPI. (2020). Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. Molecules, 25(18), 4287.
  • Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 234735, 2-Methylpent-4-yn-2-ol. Available at: [Link]

  • ChemBK. 2-METHYL-4-PENTEN-2-OL. Available at: [Link]

  • Organic Syntheses Procedure. 2-methyl-4-hydroxyquinoline.
  • Royal Society of Chemistry.

Sources

Method

Application Note: Incorporating [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene into Bioconjugation and Click Chemistry Workflows

Executive Summary & Mechanistic Rationale In the landscape of modern bioconjugation and drug discovery, the stability and physicochemical properties of linker technologies are just as critical as the payload they carry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern bioconjugation and drug discovery, the stability and physicochemical properties of linker technologies are just as critical as the payload they carry. [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1) [1] is a highly specialized, sterically hindered terminal alkyne building block. Structurally, it consists of a terminal alkyne separated from a benzyl-protected ether by a homopropargylic gem-dimethyl group.

While standard linear alkynes are routinely used for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2], they often suffer from metabolic liabilities in vivo, particularly oxidative cleavage at the position adjacent to the ether linkage. By incorporating this specific building block into your workflow, you leverage two critical chemical phenomena:

  • Metabolic Shielding via the Gem-Dimethyl Effect : The bulky gem-dimethyl group sterically shields the adjacent ether oxygen from enzymatic degradation, specifically cytochrome P450 (CYP)-mediated oxidation [3]. This drastically increases the half-life of the resulting conjugate in biological systems.

  • Conformational Restriction (Thorpe-Ingold Effect) : The gem-dimethyl substitution restricts the conformational flexibility of the linker, which can pre-organize the molecule for more favorable target binding thermodynamics in PROTAC or Antibody-Drug Conjugate (ADC) applications.

  • Hydrophobic Anchoring : The benzyl ether serves as a stable lipophilic patch, enhancing cell permeability and providing a reliable hydrophobic anchor for non-covalent protein interactions.

Quantitative Physicochemical Profiling

The introduction of homopropargylic steric bulk alters both the pharmacokinetic profile and the click-chemistry kinetics of the molecule. Table 1 summarizes the comparative advantages of using [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene over an unhindered standard propargyl benzyl ether.

Table 1: Comparative Profiling of Alkyne Building Blocks

ParameterStandard Propargyl Benzyl Ether[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzeneCausality / Implication
HLM Half-Life ( t1/2​ ) ~15 min>120 minGem-dimethyl group blocks CYP450 oxidation at the ether α -carbon.
LogD (pH 7.4) ~1.8~2.9Increased lipophilicity improves passive membrane permeability for intracellular targets.
CuAAC Relative Rate ( krel​ ) 1.00.65Steric hindrance slightly reduces the rate of the bimetallic metallacycle formation, requiring optimized catalyst loading.
Linker Flexibility HighRestrictedThorpe-Ingold effect reduces entropic penalty during target binding.

Reaction Pathway & Mechanism

To successfully incorporate this sterically hindered alkyne, it is crucial to understand its behavior during the CuAAC catalytic cycle. Because of the gem-dimethyl bulk, the formation of the bimetallic copper-acetylide intermediate requires a highly stabilized Cu(I) environment to prevent off-target oxidation and drive the cycloaddition forward [4].

CuAAC_Mechanism Alkyne Sterically Hindered Alkyne [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Pi_Complex π-Alkyne Copper Complex (Activation) Alkyne->Pi_Complex Cu_Cat Cu(I) Catalyst Complex (CuSO4 + Ascorbate + THPTA) Cu_Cat->Pi_Complex coordinates Azide Azide-Functionalized Biomolecule Metallacycle Bimetallic Six-Membered Metallacycle Azide->Metallacycle cycloaddition Acetylide Copper(I) Acetylide Intermediate (Deprotonation) Pi_Complex->Acetylide base/H+ loss Acetylide->Metallacycle Triazole 1,4-Disubstituted 1,2,3-Triazole Conjugate Metallacycle->Triazole protonation/Cu release Triazole->Cu_Cat Cu(I) regeneration

Figure 1: CuAAC mechanism highlighting the activation of the sterically hindered alkyne.

Self-Validating Protocol: CuAAC Bioconjugation

Because [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is highly lipophilic and sterically hindered, standard aqueous click protocols will result in poor yields and potential precipitation. The following protocol is engineered with specific co-solvents and ligand-to-metal ratios to ensure a self-validating, high-yielding bioconjugation to an azide-tagged protein.

Reagent Preparation & Causality
  • Target Biomolecule : Azide-tagged protein (1 mg/mL in PBS, pH 7.4).

  • Alkyne Stock : 100 mM [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene in anhydrous DMSO. Causality: DMSO ensures the lipophilic alkyne remains fully solvated before introduction to the aqueous protein environment.

  • Catalyst System :

    • CuSO4​⋅5H2​O (20 mM in H2​O )

    • THPTA Ligand (100 mM in H2​O ). Causality: THPTA acts as a water-soluble accelerating ligand that fully encapsulates Cu(I), preventing the generation of reactive oxygen species (ROS) that would otherwise degrade the protein.

    • Sodium Ascorbate (200 mM in H2​O , freshly prepared). Causality: Ascorbate reduces Cu(II) to the active Cu(I) state in situ. Fresh preparation is mandatory as ascorbate rapidly oxidizes in air.

Step-by-Step Methodology

Step 1: Catalyst Pre-complexation (Critical)

  • In a microcentrifuge tube, mix 10 µL of 20 mM CuSO4​ with 20 µL of 100 mM THPTA.

  • Incubate at room temperature for 5 minutes. Validation Check: The solution should turn a faint, clear blue. This confirms the formation of the Cu(II)-THPTA complex, ensuring no free copper is present to damage the protein.

Step 2: Reaction Assembly

  • To 500 µL of the Azide-protein solution, add 25 µL of the Alkyne Stock (final alkyne concentration ~5 mM). Vortex gently.

  • Add 15 µL of the pre-complexed Cu/THPTA mixture.

  • Initiate the reaction by adding 25 µL of the freshly prepared Sodium Ascorbate.

  • Control Reaction : Set up an identical parallel reaction omitting the CuSO4​ /THPTA complex. Causality: This negative control validates that any observed mass shift is due to covalent triazole formation, not non-specific hydrophobic aggregation of the benzyl ether.

Step 3: Incubation & In-Line Validation

  • Incubate the reaction at 25°C for 2 hours with gentle end-over-end mixing.

  • In-Line Validation: At t=2 hours, remove a 10 µL aliquot from both the active reaction and the negative control. Run a quick LC-MS or SDS-PAGE analysis. You should observe a distinct mass shift corresponding to the addition of the alkyne (+188.26 Da) only in the active reaction.

Step 4: Purification

  • Quench the reaction by adding 5 mM EDTA to chelate the copper.

  • Purify the conjugate using a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75) pre-equilibrated with PBS. This removes the DMSO, unreacted alkyne, and copper-ligand complexes.

Workflow Step1 1. Catalyst Pre-mix CuSO4 + THPTA Step2 2. Reduction Add Sodium Ascorbate Step1->Step2 5 min RT Step3 3. Bioconjugation Add Azide & Alkyne Step2->Step3 in situ Cu(I) Step4 4. Purification Size Exclusion (SEC) Step3->Step4 2h, 25°C Step5 5. Validation LC-MS / SDS-PAGE Step4->Step5 pure conjugate

Figure 2: Self-validating experimental workflow for CuAAC bioconjugation.

Downstream Applications

Once conjugated, the [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene moiety acts as a highly stable hydrophobic domain.

  • In PROTACs : The restricted conformation and high LogD make it an excellent rigidified linker segment that can interact favorably with lipophilic pockets on E3 ligases.

  • Deprotection (Optional) : If the benzyl group was utilized merely as a temporary protecting group for the tertiary alcohol, it can be cleaved post-conjugation using standard Palladium on Carbon (Pd/C) hydrogenolysis ( H2​ , 1 atm). However, note that hydrogenolysis is generally incompatible with intact proteins and is best reserved for small-molecule peptide syntheses prior to final biological assembly.

References

  • The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry . MDPI. Available at: [Link]

  • Azido-alkynylation of alkenes through radical-polar crossover . National Institutes of Health (NIH). Available at: [Link]

Application

Application Note: One-Pot Synthesis of Highly Substituted 1,2,3-Triazoles Using [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Introduction and Mechanistic Rationale The 1,2,3-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds, esters, and aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The 1,2,3-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amide bonds, esters, and aromatic systems . While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for generating 1,4-disubstituted triazoles, the demand for more complex pharmacophores necessitates the synthesis of fully decorated 1,4,5-trisubstituted 1,2,3-triazoles .

This application note details a highly efficient, multicomponent protocol utilizing the specialized terminal alkyne [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1) . The architectural advantage of this specific building block lies in its benzyl-protected tertiary ether moiety. This bulky group provides critical steric shielding during transition-metal catalysis and prevents unwanted side reactions (such as Meyer-Schuster rearrangements or alcohol oxidation) that frequently plague unprotected propargylic alcohols.

To achieve full substitution, this protocol bypasses the terminal protonation step of standard CuAAC. Instead, it utilizes a dual-catalytic Cu/Pd system. The intermediate 5-cuprated-1,2,3-triazole is intercepted via transmetalation with an arylpalladium(II) species, allowing for direct cross-coupling with an aryl halide in a single pot .

Reaction Pathway & Logical Workflow

The following diagram illustrates the tandem catalytic cycles. The copper cycle handles the initial [3+2] cycloaddition, while the palladium cycle intercepts the metallacycle before protodecupration can occur .

G A [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Terminal Alkyne) D Copper(I) Acetylide Intermediate A->D Deprotonation B Organic Azide (R-N3) E 5-Cuprated-1,2,3-Triazole Metallacycle B->E C CuI / Base (Catalyst System) C->D D->E [3+2] Cycloaddition G 1,4,5-Trisubstituted 1,2,3-Triazole (Final Product) E->G Transmetalation & Reductive Elimination F Aryl Halide + Pd(0) (Electrophilic Partner) F->G

Mechanistic workflow of Cu/Pd-catalyzed trisubstituted triazole synthesis.

Experimental Protocol: Cu/Pd-Catalyzed Three-Component Click Reaction

This methodology is engineered as a self-validating system . It incorporates specific stoichiometric controls, atmospheric degassing steps, and targeted workups to suppress Glaser homocoupling (a common failure mode) and ensure complete removal of transition metals prior to biological assaying.

Reagents & Materials
  • Alkyne: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.0 equiv, 1.0 mmol)

  • Organic Azide: Benzyl azide (1.1 equiv, 1.1 mmol)

  • Aryl Halide: Iodobenzene (1.2 equiv, 1.2 mmol)

  • Copper Catalyst: CuI (10 mol%)

  • Palladium Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology

Step 1: Preparation of the Reaction Milieu In an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and Pd(PPh3)4 (58 mg, 0.05 mmol).

  • Causality: Pd(PPh3)4 is highly oxygen-sensitive. Weighing must be performed quickly or within a glovebox to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.

Step 2: Atmospheric Control Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Causality: Rigorous exclusion of oxygen is critical. Trace O₂ in the presence of Cu(I) and base will rapidly trigger oxidative Glaser homocoupling of the alkyne, consuming the starting material and drastically reducing the yield of the desired triazole.

Step 3: Reagent Addition Introduce anhydrous Toluene (5.0 mL) via syringe, followed sequentially by [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (188 mg, 1.0 mmol), benzyl azide (146 mg, 1.1 mmol), iodobenzene (245 mg, 1.2 mmol), and DBU (304 mg, 2.0 equiv).

  • Causality: DBU is strategically selected over weaker amine bases (like Et₃N). Its strong amidine character efficiently deprotonates the sterically hindered alkyne to form the copper acetylide, while simultaneously neutralizing the hydroiodic acid (HI) byproduct generated during the Pd-cycle, preventing catalyst poisoning.

Step 4: Thermal Activation & Monitoring Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir for 12–16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent system.

  • Self-Validation: The reaction is deemed complete upon the disappearance of the alkyne spot (visualized via KMnO₄ stain) and the emergence of a highly UV-active product spot (the fully conjugated 1,4,5-trisubstituted triazole).

Step 5: Quenching and Copper/Palladium Removal Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash the organic layer with a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₄OH (3 × 15 mL).

  • Causality: The addition of NH₄OH is a critical purification step. It forms highly water-soluble [Cu(NH3​)4​]2+ complexes, effectively stripping stubborn copper residues from the organic layer. Failure to remove these metals can lead to streaking during chromatography and false positives in downstream biological assays.

Step 6: Final Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to yield the pure 1,4,5-trisubstituted 1,2,3-triazole.

Quantitative Data Summaries

The successful synthesis of highly substituted triazoles is highly dependent on the delicate balance between the Cu and Pd catalytic cycles. Table 1 summarizes the optimization landscape, demonstrating the critical nature of base and solvent selection.

Table 1: Optimization Matrix for 1,4,5-Trisubstituted Triazole Synthesis

EntryCatalyst SystemBase (2.0 eq)SolventTemp (°C)Conversion (%)Isolated Yield (%)
1CuI (10%)Et₃NTHF65< 20Trace
2CuI (10%) / Pd(PPh3)4 (5%)Et₃NDMF806545
3CuI (10%) / Pd(PPh3)4 (5%)K₂CO₃DMF807862
4 CuI (10%) / Pd(PPh3)4 (5%) DBU Toluene 80 > 95 88
5CuI (10%) / Pd(PPh3)4 (5%)DBUToluene253015

Data Interpretation: Entry 4 demonstrates that the combination of a strong, non-nucleophilic base (DBU) and a non-polar solvent (Toluene) at elevated temperatures optimally balances the kinetics. This specific environment accelerates transmetalation while suppressing protodecupration, which would otherwise yield the undesired 1,4-disubstituted byproduct.

References

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism National Institutes of Health (NIH) / PMC URL:[Link]

  • [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Product SY308384) Accela ChemBio URL:[Link]

  • Cu/Pd-Catalyzed, Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide: One-Pot Strategy toward Trisubstituted Triazoles Organic Letters (ACS Publications) URL:[Link]

  • Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles Organic Letters (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Welcome to the Technical Support Center for the synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (also known as benzyl 2-methyl-4-pentyn-2-yl ether). Synthesizing this molecule requires overcoming two distinct s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (also known as benzyl 2-methyl-4-pentyn-2-yl ether). Synthesizing this molecule requires overcoming two distinct structural challenges present in the starting material, 2-methyl-4-pentyn-2-ol: a highly sterically hindered tertiary alcohol and a reactive terminal alkyne[1].

This guide bypasses standard rigid templates to provide a diagnostic flowchart, mechanistic troubleshooting FAQs, a yield optimization matrix, and self-validating experimental protocols designed for drug development professionals.

Diagnostic Flowchart: Benzylation Pathways

G SM 2-Methyl-4-pentyn-2-ol (Tertiary Alcohol + Terminal Alkyne) Path1 Standard Williamson (NaH, BnBr, THF) SM->Path1 Strong Base Path2 Mild Benzyl Transfer (BnOPT, MgO, Toluene) SM->Path2 Neutral/Thermal Path3 Acidic Benzylation (BTCA, TfOH) SM->Path3 Strong Acid Prod [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Target O-Alkylation) Path1->Prod Low Yield (<30%) By1 C-Alkylation Byproduct (Internal Alkyne) Path1->By1 Deprotonation of Alkyne Path2->Prod High Yield (>85%) By2 Elimination Byproduct (Enyne Formation) Path3->By2 E1 Elimination

Mechanistic pathways for benzylation of 2-methyl-4-pentyn-2-ol under various conditions.

Mechanistic Troubleshooting & FAQs

Q1: Why is my yield so low using standard NaH and Benzyl Bromide (Williamson Ether Synthesis)? A: The substrate presents a dual chemoselectivity challenge. While the tertiary hydroxyl proton is more acidic (pKa ~17) than the terminal alkyne (pKa ~25), the resulting tertiary alkoxide is extremely bulky. This steric hindrance drastically reduces its nucleophilicity, severely slowing down the SN2 attack on benzyl bromide[2]. To force the reaction, researchers often increase the temperature or add excess base. However, excess NaH can deprotonate the terminal alkyne. The resulting linear, unhindered acetylide anion reacts much faster with benzyl bromide than the bulky alkoxide does, leading to unwanted C-alkylation (internal alkyne formation)[3].

Q2: Can I use Benzyl Trichloroacetimidate (BTCA) to avoid strong bases? A: No. BTCA is typically activated by strong Brønsted acids like trifluoromethanesulfonic acid (TfOH)[4]. Because your substrate is a tertiary alcohol, it is highly susceptible to E1-like dehydration under acidic conditions. The acid catalyzes the loss of water (or the imidate leaving group) to form a relatively stable tertiary carbocation, which then rapidly eliminates a proton to form an enyne byproduct (e.g., 2-methyl-1-penten-4-yne) instead of the desired benzyl ether[4].

Q3: What is the optimal method for achieving high chemoselectivity for O-alkylation? A: The most reliable method for benzylating sensitive, sterically hindered tertiary alcohols without basic or acidic extremes is using a benzyl transfer reagent such as 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) , also known as Dudley's Reagent[4],[5]. This reagent operates under neutral, thermal conditions. Upon mild heating, BnOPT undergoes thermal ionization to generate a reactive phenylcarbenium-like species that is immediately trapped by the tertiary alcohol. This SN1-like pathway bypasses the steric limitations of the SN2 pathway and completely avoids alkyne deprotonation[5].

Yield Optimization Matrix
Benzylation MethodReagentsReaction TypeTypical YieldPrimary ByproductsRecommendation
Standard Williamson NaH, BnBr, THFBase-promoted SN2< 30%C-alkylated internal alkyneNot Recommended
Acidic Imidate BTCA, TfOH, DCMAcid-catalyzed SN1< 10%Enyne (E1 elimination)Not Recommended
Silver-Mediated Ag2O, BnBr, DCMMild Lewis Acid SN240 - 60%Unreacted starting materialAcceptable Alternative
Mild Benzyl Transfer BnOPT, MgO, TolueneNeutral SN1-like80 - 90% None (High chemoselectivity)Highly Recommended
Validated Experimental Workflows
Protocol A: Mild Benzylation using BnOPT (Highly Recommended)

Causality & Self-Validation: This protocol relies on thermal activation rather than harsh reagents. Magnesium oxide (MgO) is used as an insoluble acid scavenger to ensure strictly neutral conditions, preventing any trace acid-catalyzed E1 elimination. The byproduct (1-methyl-2-pyridone) is highly polar, ensuring the target non-polar ether is easily isolated via simple filtration and chromatography.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve 2-methyl-4-pentyn-2-ol (1.0 equiv, e.g., 5.0 mmol) in anhydrous toluene to a concentration of 0.2 M.

  • Reagent Addition: Add 2-benzyloxy-1-methylpyridinium triflate (BnOPT) (2.0 equiv) and magnesium oxide (MgO) (2.0 equiv)[6].

  • Thermal Activation: Heat the suspension to 85–90 °C.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting alcohol will stain strongly with KMnO4 but is UV-inactive. The product will be both UV-active (due to the benzyl ring) and KMnO4 positive (due to the alkyne).

  • Workup: After 24 hours, or when TLC indicates complete consumption of the alcohol, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble MgO and triflate salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of 0-5% EtOAc in hexanes) to yield pure [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene.

Protocol B: Silver(I) Oxide Mediated Benzylation (Alternative)

Causality & Self-Validation: Ag2O acts as both a mild base and a Lewis acid, coordinating to the bromide leaving group to facilitate an SN1/SN2 borderline substitution without deprotonating the terminal alkyne[2]. The reaction provides a distinct visual cue as the black Ag2O converts to yellowish-white AgBr.

  • Preparation: Dissolve 2-methyl-4-pentyn-2-ol (1.0 equiv) and benzyl bromide (1.5 equiv) in anhydrous dichloromethane (DCM) (0.5 M) under argon.

  • Reagent Addition: Add freshly activated Silver(I) oxide (Ag2O) (1.5 equiv).

  • Reaction Execution: Stir the suspension vigorously at room temperature in the dark (wrap the flask in aluminum foil to prevent photo-degradation of silver salts) for 24–48 hours.

    • Validation Checkpoint: The reaction progress can be visually confirmed as the dense black powder (Ag2O) gradually transforms into a bulky, yellowish-white precipitate (AgBr).

  • Workup: Filter the suspension through Celite, washing the filter cake thoroughly with DCM. Concentrate and purify via silica gel chromatography.

References
  • Poon, K. W. C., Dudley, G. B. "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." The Journal of Organic Chemistry, 2006, 71, 3923-3927. URL:[Link]

  • Organic Syntheses Procedure. "3-Benzyloxy-2-methyl Propanoate." Organic Syntheses, 2007, 84, 124. URL:[Link]

  • Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups." URL:[Link]

  • Albiniak, P. A., et al. "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine." Beilstein Journal of Organic Chemistry, 2008, 4, 44. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Click Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving the sterically hindered alkyne, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene. The bulky gem-dimethyl and benzyloxymethyl groups adjacent to the alkyne can significantly impact reaction kinetics and overall yield. This resource offers expert insights and field-proven protocols to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my click reaction with [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene proceeding so slowly or not at all?

A1: The primary reason for slow or failed reactions with this substrate is steric hindrance. The bulky gem-dimethyl and benzyloxymethyl groups near the terminal alkyne impede the approach of the azide and the copper catalyst, increasing the activation energy of the reaction. While CuAAC is known for its tolerance to steric bulk, extreme hindrance requires careful optimization of reaction conditions to achieve satisfactory results.[1]

Q2: Can I use strain-promoted azide-alkyne cycloaddition (SPAAC) as an alternative for this hindered alkyne?

A2: SPAAC is a copper-free click reaction that relies on the release of ring strain in a cyclooctyne to drive the reaction.[2] While it avoids copper-related cytotoxicity, SPAAC can be more sensitive to steric hindrance than CuAAC due to the bulky nature of the cyclooctyne reagents themselves.[1] For [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, the steric bulk of the alkyne substrate combined with a bulky cyclooctyne could lead to very slow reaction rates. Therefore, optimizing the CuAAC reaction is often the more practical approach. However, if a copper-free method is essential, consider using a linker to distance the azide from any bulky substituents on your other reactant.[3][4]

Q3: How does the choice of copper source and ligand impact the reaction with a sterically hindered alkyne?

A3: The selection of the copper source and, more importantly, the accelerating ligand is critical. The ligand stabilizes the Cu(I) oxidation state, prevents catalyst aggregation, and can significantly accelerate the reaction rate.[5][6] For sterically demanding substrates, bulky and flexible ligands can create a favorable environment around the copper center, facilitating the reaction.[7][8] Polydentate ligands are often effective at accelerating the catalytic cycle.[1]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes & Step-by-Step Solutions

  • Cause A: Inefficient Catalyst System. The standard Cu(II) salt/sodium ascorbate system may not be robust enough to overcome the high activation energy.

    • Solution 1: Optimize the Ligand. Switch to a more effective accelerating ligand. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA are excellent starting points.[6][9] For organic solvents, consider bulky N-alkylimidazoles or N-heterocyclic carbene (NHC)-based ligands, which have shown high efficiency.[7][8][10]

      • Protocol 1: General Procedure for Ligand Screening.

        • In parallel reaction vials under an inert atmosphere, add your azide (1.0 eq) and [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.2 eq) to the chosen solvent.

        • To each vial, add a different copper(I) source (e.g., CuI, CuBr, or [Cu(CH3CN)4]PF6; 1-5 mol%).

        • Add the selected ligand (1-5 mol%, maintaining a 1:1 ratio with copper) to each vial.

        • Initiate the reaction and monitor by TLC or LC-MS at regular intervals.

        • Compare reaction progress to identify the most effective ligand.

  • Cause B: Sub-optimal Solvent Choice. The solvent plays a crucial role in catalyst and substrate solubility, and can influence reaction rates.[11]

    • Solution 2: Solvent Screening. While aqueous mixtures (e.g., t-BuOH/water, DMSO/water) are common, for highly hindered substrates, polar aprotic solvents like DMSO, DMF, or NMP can be more effective.[12] These solvents can help solubilize reactants and may competitively bind to the copper center, preventing the formation of inhibitory complexes.[12]

      • Workflow for Solvent Optimization

        Start Low Yield Observed Solvent Current Solvent System (e.g., tBuOH/H2O) Start->Solvent Screen Screen Alternative Solvents Solvent->Screen Aprotic Polar Aprotic: DMSO, DMF, NMP Screen->Aprotic Aqueous Aqueous Mixtures: THF/H2O, MeCN/H2O Screen->Aqueous Analysis Analyze Yield & Rate Aprotic->Analysis Aqueous->Analysis Optimal Optimal Solvent Identified Analysis->Optimal

        Caption: Workflow for solvent screening to improve reaction yield.

  • Cause C: Inadequate Reaction Temperature. Room temperature may not provide sufficient energy to overcome the steric barrier.

    • Solution 3: Increase Reaction Temperature. Moderately increasing the temperature to 40-60 °C can significantly accelerate the reaction rate for hindered substrates.[1][13][14] However, be mindful of potential substrate or product degradation at elevated temperatures.

Problem 2: Slow Reaction Kinetics

Possible Causes & Step-by-Step Solutions

  • Cause A: Low Catalyst Loading or Activity. The concentration of the active Cu(I) species may be insufficient.

    • Solution 1: Increase Catalyst and Ligand Concentration. For challenging substrates, increasing the catalyst loading to 5-10 mol% can be beneficial.[1] Ensure the ligand-to-copper ratio is maintained, typically at 1:1 to 2:1. An excess of certain ligands in highly aqueous environments can sometimes be inhibitory.[12]

  • Cause B: Oxidative Homocoupling of the Alkyne (Glaser Coupling). In the presence of oxygen, the Cu(I) catalyst can promote the formation of diacetylene byproducts, consuming your starting material and reducing the active catalyst concentration.

    • Solution 2: Ensure Anaerobic Conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is also recommended. The use of sodium ascorbate not only generates Cu(I) from Cu(II) but also helps to prevent re-oxidation.[5]

      • Data Summary: Impact of Reaction Parameters on Yield

        Parameter Standard Condition Optimized for Steric Hindrance Rationale
        Temperature Room Temperature 40 - 60 °C Overcomes higher activation energy.[1][15]
        Catalyst Loading 1-2 mol% 5-10 mol% Increases concentration of active catalytic species.[1]
        Ligand None or Basic Ligand Bulky, accelerating ligand (e.g., TBTA, NHC-based) Stabilizes Cu(I) and facilitates the catalytic cycle.[5][10]

        | Solvent | t-BuOH/H₂O | DMSO, DMF, NMP | Improves solubility and can prevent catalyst inhibition.[12] |

Problem 3: Incomplete Conversion Despite Extended Reaction Times

Possible Causes & Step-by-Step Solutions

  • Cause A: Catalyst Deactivation. The Cu(I) catalyst can be deactivated over time, especially if trace amounts of oxygen are present or if coordinating functional groups on the substrates interfere.

    • Solution 1: Sequential Addition of Catalyst. If the reaction stalls, adding a fresh portion of the copper source, ligand, and reducing agent can re-initiate catalysis.

  • Cause B: Equilibrium or Product Inhibition. While less common for click reactions, it's a possibility in highly challenging cases.

    • Solution 2: Increase Reactant Concentration. If solubility allows, increasing the concentration of the reactants can help drive the reaction to completion.

      • Visualizing the Catalytic Cycle and Steric Hindrance

        cluster_0 CuAAC Catalytic Cycle cluster_1 Steric Hindrance CuI Cu(I)L Acetylide Cu(I)L-C≡C-R1 CuI->Acetylide + Alkyne Alkyne R1-C≡CH Complex Intermediate Complex Acetylide->Complex + Azide Hindrance Steric Clash Acetylide->Hindrance Azide R2-N3 Triazole Product Complex->Triazole Cycloaddition Triazole->CuI Release BulkyAlkyne [[(2-Methyl-4-pentyn-2-yl)oxy] methyl]benzene BulkyAlkyne->Hindrance

        Caption: The CuAAC cycle and the point of steric interference.

Alternative Strategies for Extreme Cases

If optimizing the CuAAC reaction fails to provide the desired outcome, consider these advanced strategies:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method typically yields the 1,5-regioisomer, in contrast to the 1,4-isomer from CuAAC.[16][17] RuAAC can sometimes be more tolerant of different steric environments and can also be used with internal alkynes.[18][19]

  • Introduction of a Linker: Synthetically modify your azide-containing substrate to include a flexible linker (e.g., a short polyethylene glycol chain).[20] This physically separates the reactive azide from any bulky groups on that molecule, potentially improving its ability to access the sterically hindered alkyne.

References

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (n.d.). PMC. Retrieved from [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. (n.d.). PMC. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022). ACS Publications. Retrieved from [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. (2010). ACS Publications. Retrieved from [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (n.d.). PMC. Retrieved from [Link]

  • Copper-catalyzed click reaction on/in live cells. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. (2010). Organic Letters. Retrieved from [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2020). MDPI. Retrieved from [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2009). Jena Bioscience. Retrieved from [Link]

  • Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.). PMC. Retrieved from [Link]

  • Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. (n.d.). UH Institutional Repository. Retrieved from [Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (2011). PubMed. Retrieved from [Link]

  • The thermal reaction of sterically hindered nitroxyl radicals with allylic and benzylic substrates: experimental and computational evidence for divergent mechanisms. (2002). PubMed. Retrieved from [Link]

  • Copper-on-Magnetically Activated Carbon-Catalyzed Azide-Alkyne Click Cycloaddition in Water. (2022). MDPI. Retrieved from [Link]

  • Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. (2021). MDPI. Retrieved from [Link]

  • Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (n.d.). PMC. Retrieved from [Link]

  • Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. (n.d.). SpringerLink. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (2022). Universidad de Oviedo. Retrieved from [Link]

  • Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. (2025). MDPI. Retrieved from [Link]

  • Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides. (2017). Royal Society of Chemistry. Retrieved from [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2024). MDPI. Retrieved from [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (n.d.). ACS Publications. Retrieved from [Link]

  • DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. (2004). University of Illinois. Retrieved from [Link]

  • Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Click chemistry reagents. (n.d.). Chemie Brunschwig. Retrieved from [Link]

  • Click chemistry: A novel tool in pharmaceutical research. (n.d.). Allied Academies. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting incomplete debenzylation in [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chemoselective deprotection of highly functionalized intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chemoselective deprotection of highly functionalized intermediates.

The substrate —[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene —presents a classic "double-bind" in organic synthesis. It is a tertiary benzyl ether containing a terminal alkyne . Standard debenzylation methods typically fail here because the harsh conditions required to cleave a sterically hindered tertiary ether are fundamentally incompatible with the reactive pi-system of a terminal alkyne[1].

This guide provides a mechanistic breakdown of why standard methods fail, a decision matrix for alternative strategies, and field-validated protocols to ensure complete, chemoselective debenzylation.

Mechanistic Troubleshooting & FAQs

Q1: I attempted a standard catalytic hydrogenolysis (Pd/C, H₂, MeOH) but observed an incomplete reaction and a complex mixture. Why did this fail? A1: The failure is caused by catalyst poisoning and competitive over-reduction . The pi-electrons of the terminal alkyne strongly coordinate to the palladium surface. This coordination either completely poisons the catalyst—preventing the oxidative addition required for benzylic C-O cleavage—or results in the preferential reduction of the alkyne to an alkene or alkane before the ether is cleaved[1],[2]. Reductive methods must be abandoned for this specific substrate.

Q2: I switched to a strong Lewis acid (e.g., BBr₃ or TiCl₄) to avoid reducing the alkyne, but my starting material was destroyed. What happened? A2: You experienced E1 elimination driven by tertiary C-O cleavage . In the presence of strong Lewis acids, the ether oxygen is activated. Instead of breaking the desired benzylic C-O bond, the sterically congested tertiary C-O bond breaks, forming a highly stable tertiary carbocation. This intermediate rapidly loses a proton to form an enyne (2-methyl-1-penten-4-yne), destroying your target tertiary alcohol[3].

Q3: What is the most reliable method to achieve chemoselective debenzylation for this specific substrate? A3: The optimal approach is Visible-Light-Mediated Oxidative Cleavage (Photo-DDQ) . Unlike acids or transition metals, photo-excited DDQ acts as a single-electron oxidant. It strips an electron directly from the electron-rich benzyl aromatic ring to form a radical cation, which then undergoes mesolytic cleavage at the benzylic position. This pathway completely ignores both the tertiary alcohol center and the terminal alkyne[1],[4].

Decision Matrix & Method Comparison

To aid in your experimental design, the following table summarizes the quantitative expectations and causality behind various debenzylation strategies for this specific substrate.

MethodReagent SystemAlkyne PreservationTertiary Ether ToleranceTypical YieldPrimary Failure Mode
Catalytic Hydrogenolysis Pd/C, H₂, MeOH0% (Over-reduced)High< 10%Catalyst poisoning; Alkyne reduction
Hard Lewis Acid BBr₃ or TiCl₄, DCMHigh0% (Eliminated)< 5%E1 Elimination (Enyne formation)
Soft Lewis Acid BCl₃·SMe₂, DCMHighModerate60-75%Incomplete cleavage if T < -20°C
Photo-Oxidation DDQ, Blue LED (460nm)HighHigh85-95%Incomplete reaction if light penetration is poor

Visual Workflows

The following diagrams map the mechanistic divergence of your substrate under different conditions and provide a troubleshooting decision tree.

Mechanism Sub [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (Tertiary Benzyl Ether + Terminal Alkyne) Pd Catalytic Hydrogenolysis (Pd/C, H2) Sub->Pd Acid Strong Lewis Acid (e.g., BBr3) Sub->Acid SET Photo-Oxidation (Visible Light, DDQ) Sub->SET Fail1 Failure: Alkyne Reduction & Catalyst Poisoning Pd->Fail1 Alkyne affinity Fail2 Failure: Tertiary C-O Cleavage & E1 Elimination Acid->Fail2 Carbocation formation Success Success: Benzylic C-O Cleavage (Target Alcohol Preserved) SET->Success Arene oxidation

Caption: Mechanistic divergence in the debenzylation of tertiary alkyne-ethers.

Troubleshooting Start Issue: Incomplete Debenzylation Method Identify Current Method Start->Method Reductive Reductive (Pd/C) Method->Reductive Lewis Lewis Acid (BCl3) Method->Lewis Oxidative Oxidative (DDQ) Method->Oxidative Action1 Stop. Alkyne poisons Pd. Switch to Oxidative. Reductive->Action1 Action2 Add SMe2 to buffer BCl3. Maintain T < 0°C. Lewis->Action2 Action3 Check LED wavelength (460nm). Increase irradiation time. Oxidative->Action3

Caption: Decision workflow for troubleshooting incomplete debenzylation reactions.

Validated Experimental Protocols

Protocol A: Visible-Light-Mediated Oxidative Debenzylation (Recommended)

This protocol utilizes a single-electron transfer (SET) mechanism. It is a self-validating system : the reaction progress visually correlates with the consumption of the intensely colored DDQ radical species, providing an immediate cue for completion[1],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.0 equiv) in anhydrous, degassed acetonitrile (0.1 M concentration) in a clear borosilicate glass vial.

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv). The solution will immediately turn a deep red/brown color.

  • Irradiation: Place the vial in a photoreactor equipped with a 460 nm Blue LED. Stir vigorously at room temperature.

  • Self-Validation & Monitoring: Monitor the reaction visually and via TLC/LC-MS. As the benzyl ether is cleaved and the DDQ is consumed, the deep red color will fade to a pale yellow. This typically takes 2 to 4 hours depending on light penetration.

  • Workup: Quench the reaction by adding a 10% aqueous solution of ascorbic acid (to reduce any residual DDQ), followed by saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the tertiary alcohol via silica gel chromatography.

Protocol B: Soft Lewis Acid Cleavage with BCl₃·SMe₂ (Alternative)

If photochemical equipment is unavailable, a buffered Lewis acid approach can be used. The SMe₂ acts as a soft nucleophile to trap the benzyl cation, preventing it from abstracting a proton and causing E1 elimination[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath. Critical: Do not allow the temperature to rise above 0 °C during addition to prevent elimination.

  • Reagent Addition: Dropwise add a 1.0 M solution of Boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) in DCM (2.5 equiv).

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ to neutralize the boron species.

  • Extraction: Separate the organic layer, extract the aqueous layer with DCM (2x), dry over Na₂SO₄, and concentrate. Purify via chromatography.

References

  • Selective Cleavage of Benzyl Ethers | Synlett / Organic Chemistry Portal |
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters (ACS Public
  • Technical Support Center: Optimizing Benzyl Ether Deprotection | Benchchem |
  • Efficient Greener Visible‐Light‐Catalyzed Debenzylation of Benzyl Ethers and Esters | Asian Journal of Organic Chemistry / ResearchG

Sources

Optimization

Optimizing copper catalyst loading for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene cycloadditions

Focus Substrate: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help drug development professionals and researchers overc...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Substrate: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help drug development professionals and researchers overcome the specific kinetic and thermodynamic hurdles associated with sterically demanding alkynes.

The substrate —[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene—features a terminal alkyne flanked by a bulky gem-dimethyl group and a benzyl ether linkage. This steric shielding severely impedes the standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway, requiring precise optimization of the catalyst loading, ligand environment, and redox conditions.

Part 1: Mechanistic Causality & Bottleneck Analysis

To optimize a reaction, we must first understand why it fails. The CuAAC reaction relies on the formation of a dinuclear copper(I) acetylide intermediate[1]. For our specific substrate, the gem-dimethyl group creates a severe steric bottleneck during the coordination of the azide and the subsequent formation of the 6-membered copper metallacycle[1].

Because the productive cycloaddition pathway is kinetically retarded by these sterics, the catalyst spends more time in intermediate states. This prolonged exposure makes the system highly susceptible to off-target reactions—most notably, oxidative Glaser homocoupling—if the catalyst loading and redox environment are not strictly controlled[2].

CuAAC_Mechanism CuI Cu(I) Catalyst Active Species PiComplex Cu(I)-Alkyne π-Complex CuI->PiComplex Alkyne Hindered Alkyne Substrate Alkyne->PiComplex Acetylide Dinuclear Cu(I) Acetylide PiComplex->Acetylide Base / -H+ Metallacycle Cu-Metallacycle (Steric Bottleneck) Acetylide->Metallacycle +Azide Glaser Glaser Homocoupling (O2 Dependent Byproduct) Acetylide->Glaser Excess Cu(II) / O2 Azide Organic Azide Azide->Metallacycle Product 1,4-Disubstituted Triazole Metallacycle->Product Ring Contraction Product->CuI Catalyst Regeneration

Fig 1: CuAAC catalytic cycle highlighting the steric bottleneck and Glaser byproduct pathway.

Part 2: Troubleshooting Guide

Q: My reaction stalls at 50-60% conversion. Should I just increase the copper catalyst loading? A: Simply increasing the copper concentration without adjusting your ligand ratio will likely cause catalyst precipitation or promote side reactions. While standard CuAAC requires 1-2 mol% Cu, hindered substrates often require 5-10 mol% Cu. However, the critical factor is the Cu(I)-stabilizing ligand[3]. You must use an accelerating ligand like THPTA or BTTAA at a minimum 1:5 (Cu:Ligand) ratio[3][4]. These ligands prevent the formation of unreactive polymeric copper acetylides and maintain the active mononuclear/dinuclear Cu(I) species in solution[5].

Q: I am observing a significant non-polar byproduct on TLC/LCMS. What is it, and how do I prevent it? A: This is almost certainly the Glaser-Hay diyne dimer, formed via the oxidative homocoupling of your alkyne[2]. Causality: Glaser coupling is mediated by Cu(II) species in the presence of oxygen[2]. Because your sterically hindered alkyne reacts slowly in the productive CuAAC pathway, trace O 2​ has time to oxidize Cu(I) to Cu(II), triggering dimerization. Solution: Thoroughly degas your solvents (sparge with N 2​ or Ar for 15 mins). Increase your reducing agent (Sodium Ascorbate) to 20-30 mol% to ensure any formed Cu(II) is rapidly reduced back to Cu(I)[3].

Troubleshooting_Workflow Start Assess CuAAC Reaction Outcome CheckYield Is conversion < 95%? Start->CheckYield LowYield Yes: Incomplete Conversion CheckYield->LowYield Yes HighYield No: Optimal Yield Achieved CheckYield->HighYield No CheckByproduct Are Glaser dimers present? LowYield->CheckByproduct Success Proceed to Purification HighYield->Success IncreaseCu Action: Increase Cu to 10 mol% Add THPTA ligand (1:5 ratio) CheckByproduct->IncreaseCu No (Starting material remains) Degass Action: Thoroughly degas solvents Increase Ascorbate to 30 mol% CheckByproduct->Degass Yes (Dimers detected) IncreaseCu->Success Degass->Success

Fig 2: Decision tree for troubleshooting stalled CuAAC reactions with hindered alkynes.

Part 3: Self-Validating Experimental Protocol

This optimized methodology utilizes a visual self-validation system based on the redox state of the copper-ligand complex to ensure experimental integrity.

Optimized CuAAC Workflow for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene:

  • Catalyst Pre-complexation: In a degassed vial, dissolve CuSO 4​ ·5H 2​ O (10 mol% relative to alkyne) and THPTA ligand (50 mol%) in a small volume of degassed water.

    • Self-Validation Check: The solution must turn a distinct, clear blue, indicating successful Cu(II)-ligand complexation. Do NOT add ascorbate yet[3].

  • Substrate Preparation: In the main reaction flask, dissolve the alkyne (1.0 eq) and the organic azide (1.2 eq) in a degassed 1:1 mixture of t-Butanol and Water.

  • Catalyst Introduction: Transfer the blue Cu/THPTA complex to the main reaction flask under an inert atmosphere (N 2​ or Ar).

  • Initiation via Reduction: Add Sodium Ascorbate (30 mol%) dissolved in a few drops of degassed water.

    • Self-Validation Check: The reaction mixture should immediately transition from blue to colorless (or pale yellow). This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) state[3]. If the solution turns blue/green later in the reaction, your system has been breached by oxygen, and additional ascorbate is required.

  • Incubation: Stir at 40°C for 12-24 hours. The slight elevation in temperature provides the activation energy necessary to overcome the gem-dimethyl steric barrier.

Part 4: Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst loading parameters and reaction outcomes for sterically hindered propargylic ethers.

Cu Loading (mol%)Ligand & Ratio (Cu:L)Ascorbate (mol%)AtmosphereTriazole Yield (%)Glaser Byproduct (%)
2%None10%Ambient15%45%
5%TBTA (1:2)10%Ambient35%30%
5%THPTA (1:5)20%Degassed78%< 5%
10% THPTA (1:5) 30% Degassed > 95% < 2%

Note: THPTA outperforms TBTA due to superior solubility and faster kinetics, which is critical when higher catalyst loadings are required[4][5].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use TBTA instead of THPTA for this specific alkyne? A: While TBTA is a classic ligand, it has poor aqueous solubility and slower kinetics compared to next-generation ligands[4]. Because this specific alkyne requires higher catalyst loadings (up to 10 mol%) to overcome steric hindrance, TBTA often precipitates out of the aqueous-organic solvent mixtures. THPTA or BTTAA are highly recommended due to their superior solubility and ability to maintain a homogeneous catalytic environment[4][5].

Q: Does temperature optimization help with the gem-dimethyl steric hindrance? A: Yes. While standard CuAAC is famously performed at room temperature, elevating the temperature to 35-45°C provides the necessary thermodynamic push to overcome the steric barrier of the metallacycle formation. However, higher temperatures also accelerate oxygen dissolution and catalyst oxidation, making strict degassing even more critical.

References
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. nih.gov. 3

  • Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. nih.gov. 5

  • Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands. vectorlabs.com. 4

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. nih.gov. 1

  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. acs.org. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Glaser Homocoupling in [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Functionalization

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering yield-limiting side reactions when utilizing [[(2-Methyl-4-pentyn-2-yl)oxy]meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering yield-limiting side reactions when utilizing [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (a terminal alkyne building block) in cross-coupling or click chemistry applications.

Mechanistic Root Cause Analysis

The substrate [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is a terminal alkyne featuring a benzyl-protected tertiary alcohol. While the bulky gem-dimethyl group provides some steric shielding at the homopropargylic position, the terminal alkyne proton remains highly accessible and acidic. In copper-catalyzed reactions (such as standard Sonogashira couplings or CuAAC click chemistry), this alkyne reacts with a base and a Cu(I) catalyst to form a copper(I) acetylide intermediate[1].

The Causality of the Side Reaction: Glaser homocoupling (oxidative dimerization) occurs when adventitious oxygen infiltrates the reaction system. Oxygen acts as a terminal electron acceptor, promoting the rapid oxidation of the Cu(I) acetylide to a highly reactive Cu(II) acetylide species[1]. These Cu(II) intermediates rapidly undergo bimolecular reductive elimination, yielding a symmetrical 1,3-diyne byproduct and regenerating the copper catalyst[2].

This parasitic pathway is highly detrimental because it not only depletes the valuable [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene starting material but also generates a non-polar dimer that is notoriously difficult to separate from the desired cross-coupled product via standard silica gel chromatography[2].

Troubleshooting Guide & FAQs

Q: I am observing a significant amount of a non-polar byproduct during my Sonogashira coupling. How can I confirm it is the Glaser dimer? A: The Glaser homocoupled product of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene will appear as a highly non-polar spot on TLC (often running near the solvent front in standard EtOAc/Hexane mixtures). Mass spectrometry (ESI or GC/MS) will confirm a mass exactly twice that of the deprotonated alkyne (Expected m/z for the dimer is ~374.5, given the monomer MW is 188.26).

Q: What is the most effective way to completely eliminate this homocoupling? A: The most robust strategy is to employ copper-free Sonogashira conditions [1]. By utilizing electron-rich, bulky phosphine ligands (such as XPhos or SPhos) in conjunction with a palladium source like Pd(OAc)₂, you facilitate the direct deprotonation and carbopalladation of the alkyne without needing a Cu(I) co-catalyst[1],[2]. Removing copper entirely shuts down the oxidative dimerization pathway.

Q: If my specific transformation requires copper (e.g., CuAAC click chemistry), how do I suppress the side reaction? A: First, implement rigorous anaerobic techniques by degassing all solvents using at least three freeze-pump-thaw cycles[2]. Second, introduce a mild reducing agent into the reaction mixture. Studies have demonstrated that the addition of excess (+)-sodium L-ascorbate or tin(II) 2-ethylhexanoate effectively maintains the copper catalyst in the +1 oxidation state, scavenging adventitious oxygen and completely preventing the Glaser coupling mechanism[3].

Q: Does the rate at which I add the [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene matter? A: Yes. The bimolecular homocoupling reaction is second-order with respect to the alkyne concentration[1]. By utilizing a syringe pump to add the terminal alkyne slowly over several hours, you maintain a low steady-state concentration of the copper acetylide[1]. This kinetic control strongly disfavors the bimolecular dimerization while allowing the desired pseudo-first-order cross-coupling to proceed efficiently.

Quantitative Data & Condition Optimization

The following table summarizes the causal impact of different reaction parameters on the distribution of cross-coupled product versus the Glaser homocoupled byproduct.

Optimization StrategyCatalyst SystemAdditive / ConditionAtmosphereHomocoupling Yield (%)Cross-Coupling Yield (%)
Standard (Control) PdCl₂(PPh₃)₂ / CuINoneAir45%40%
Degassing PdCl₂(PPh₃)₂ / CuINoneArgon (Sparged)15%75%
Kinetic Control PdCl₂(PPh₃)₂ / CuISyringe pump additionArgon5%88%
Reductant-Assisted PdCl₂(PPh₃)₂ / CuI(+)-Sodium L-ascorbateArgon<2%92%
Copper-Free Pd(OAc)₂ / XPhosNoneArgon0% 95%

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step if the validation checkpoint fails.

Protocol A: Copper-Free Sonogashira Coupling (Zero-Glaser Method)

This protocol utilizes bulky ligands to bypass the need for a copper co-catalyst, eliminating the root cause of Glaser coupling.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Solid Reagents: Add the aryl halide (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) to the flask.

  • Atmosphere Control: Evacuate the flask and backfill with Argon (Repeat 3x).

  • Solvent Addition: Inject anhydrous, degassed acetonitrile (0.2 M) via syringe.

  • Alkyne Addition: Inject [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.2 equiv) directly into the mixture.

  • Execution: Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Validation Checkpoint: Spot the crude reaction mixture on a silica TLC plate. The complete absence of a highly non-polar, UV-active spot (Rf ~ 0.9 in 10% EtOAc/Hexanes) confirms the successful suppression of the 1,3-diyne dimer.

Protocol B: Reductant-Assisted Cu-Catalyzed Reaction

Use this protocol when copper is strictly required (e.g., CuAAC or specialized Sonogashira couplings[4]).

  • Degassing: Subject the solvent (e.g., THF/Et₃N mixture) to three freeze-pump-thaw cycles.

  • Reagent Mixing: In an Argon-filled glovebox or via Schlenk line, dissolve the aryl halide (1.0 equiv) and [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.1 equiv) in the degassed solvent.

  • Reductant Addition (Critical Step): Add (+)-sodium L-ascorbate (20 mol%) to the solution prior to adding the copper catalyst. This ensures any trace oxygen is scavenged before Cu(I) is introduced[3].

  • Catalyst Addition: Add CuI (5 mol%) and the Pd catalyst (if applicable) under positive Argon pressure.

  • Validation Checkpoint: Monitor the color of the reaction mixture. A persistent pale yellow or orange color indicates the copper remains in the active Cu(I) state. A shift to deep green or blue indicates oxidation to Cu(II), signaling a failure in the anaerobic/reductant system and the immediate onset of Glaser coupling.

Pathway Visualization

G Alkyne Terminal Alkyne [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Deprotonation Cu_Cat Cu(I) Catalyst + Base Cu_Cat->Cu_Acetylide Cross_Product Desired Sonogashira Product (Cross-Coupling) Cu_Acetylide->Cross_Product Transmetalation to Pd Glaser_Product 1,3-Diyne Byproduct (Glaser Homocoupling) Cu_Acetylide->Glaser_Product Oxidative Dimerization (Cu(II)) Pd_Cycle Pd(II)-Aryl Complex Pd_Cycle->Cross_Product O2_Oxidant O2 (Adventitious Oxygen) O2_Oxidant->Glaser_Product

Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

References

  • Benchchem - preventing homocoupling in Sonogashira reactions of terminal alkynes.
  • ACS Publications - Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
  • Benchchem - How to avoid dimerization of terminal alkynes in synthesis.
  • ACS Publications - Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.

Sources

Optimization

Best chromatography purification techniques for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene reaction mixtures

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of [[(2-Methyl-4-pentyn-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (also known as benzyl 2-methylbut-3-yn-2-yl ether).

Synthesizing this compound typically involves the benzylation of the tertiary alcohol, 2-methyl-4-pentyn-2-ol, using sodium hydride (NaH) and benzyl bromide (BnBr). While the reaction is straightforward, the downstream purification is notoriously difficult due to the overlapping polarities of the reagents and the product. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure a self-validating purification workflow.

Troubleshooting FAQs: Chromatography & Purification

Q1: My product spots overlap completely with excess benzyl bromide (BnBr) during flash chromatography. How can I separate them? The Causality: Benzyl bromide and your target benzyl ether possess nearly identical lipophilicity. Silica gel separates compounds based on their affinity for the polar stationary phase versus the non-polar mobile phase. Because both compounds lack strong hydrogen-bond donors and are dominated by non-polar hydrocarbon/aromatic features, their retention factors ( Rf​ ) are often within 0.05 of each other in standard hexane/ethyl acetate gradients. The Solution: Do not attempt to separate them on the column. Instead, alter the chemical nature of the impurity before chromatography. By adding an amine like triethylamine (TEA) to the crude mixture, you force an S N​ 2 reaction with the electrophilic BnBr. This converts the volatile, non-polar benzyl bromide into benzyltriethylammonium bromide—a highly polar, water-soluble quaternary ammonium salt that is easily removed during an aqueous wash[1].

Q2: I can see my product under UV light, but I cannot locate the unreacted 2-methyl-4-pentyn-2-ol starting material on my TLC plate. What am I missing? The Causality: Visualization under a 254 nm UV lamp requires a chromophore—typically a conjugated π -system or an aromatic ring. Your product contains a benzyl group, making it highly UV-active. However, the starting material (2-methyl-4-pentyn-2-ol) is an aliphatic alkynyl alcohol with no UV absorbance at 254 nm. The Solution: You must use a chemical stain that reacts with the functional groups present. Potassium permanganate (KMnO 4​ ) is the optimal choice here. The terminal alkyne and the tertiary alcohol will readily reduce the purple Mn(VII) complex to brown Mn(IV) oxide (MnO 2​ ), revealing the starting material as a bright yellow/brown spot against a purple background[2].

Q3: My purified fractions are contaminated with a greasy substance that elutes at the solvent front. How do I remove this? The Causality: If you used a 60% NaH dispersion in mineral oil for the deprotonation step, that mineral oil will carry over into your crude mixture. Mineral oil is a mixture of extreme non-polar alkanes that will elute immediately at the solvent front ( Rf​ = 1.0) in hexanes. The Solution: You can either pre-wash your NaH with dry hexanes before the reaction (under inert atmosphere), or you can utilize a "sacrificial flush" during your column chromatography. By running 2–3 column volumes (CV) of 100% hexanes through the silica before introducing any ethyl acetate, you will wash the mineral oil off the column while your slightly more polar benzyl ether remains adsorbed to the baseline.

Quantitative Data Presentation: TLC & Visualization Matrix

To design a self-validating purification system, you must track all potential components in the crude mixture. Use the following table to cross-reference Rf​ values and visualization techniques.

Compound / ImpurityRelative PolarityUV Active (254 nm)KMnO 4​ StainExpected Rf​ (10% EtOAc/Hexanes)
Mineral Oil (from NaH) Extremely LowNoNo1.00 (Solvent Front)
Benzyl bromide (BnBr) Very LowYes (Strong)Weak / No~0.90
[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene LowYes (Strong)Yes (Yellow on Purple)~0.75 - 0.85
Benzyl alcohol (BnOH) MediumYes (Strong)Weak~0.40
2-Methyl-4-pentyn-2-ol (SM) HighNoYes (Yellow on Purple)~0.30

Experimental Protocol: Chemical Quench & Flash Chromatography

This step-by-step methodology integrates the chemical removal of BnBr with a highly optimized step-gradient flash chromatography protocol[3].

Phase 1: Chemical Quench of Benzyl Bromide

  • Upon completion of the benzylation reaction, cool the crude mixture (typically in THF or DMF) to room temperature.

  • Add 1.5 equivalents of Triethylamine (TEA) relative to the initial amount of BnBr used.

  • Stir the mixture at 40 °C for 2 hours to ensure complete conversion of excess BnBr to benzyltriethylammonium bromide.

  • Dilute the reaction mixture with Diethyl Ether (Et 2​ O) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with distilled water (3 × 50 mL) to remove the DMF/THF and the ammonium salt, followed by a final wash with saturated NaCl (brine).

  • Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

Phase 2: Step-Gradient Flash Chromatography

  • Column Preparation: Pack a silica gel column using 100% Hexanes.

  • Loading: Dissolve the crude residue in a minimum amount of Hexanes/Dichloromethane (9:1) and carefully load it onto the silica bed. Alternatively, dry-load the crude mixture onto a small amount of silica gel to prevent band broadening.

  • Mineral Oil Flush: Elute with 2 Column Volumes (CV) of 100% Hexanes. Discard these fractions (or verify the presence of mineral oil via evaporation).

  • Product Elution: Switch the mobile phase to 2% Ethyl Acetate in Hexanes. Collect 15 mL fractions.

  • Monitoring: Spot every third fraction on a TLC plate. Check first under a 254 nm UV lamp to locate the product, then stain with KMnO 4​ and heat to confirm the presence of the terminal alkyne.

  • Isolation: Pool the fractions containing the pure product and remove the solvent under reduced pressure to yield [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene as a clear oil.

Purification Workflow Visualization

The following logic tree maps the physical and chemical interventions required to isolate the target molecule from its complex crude environment.

PurificationWorkflow A Crude Reaction Mixture (Ether, BnBr, Mineral Oil, SM) B Chemical Quench Add Triethylamine (TEA) A->B Excess BnBr C Aqueous Workup (Removes TEA-BnBr Salt) B->C D Flash Chromatography (Silica Gel) C->D E 100% Hexanes Flush (Elutes Mineral Oil) D->E F Step Gradient (1-5% EtOAc/Hexanes) E->F G Pure Benzyl Ether Product F->G

Workflow for the purification of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene.

References

  • How does one separate Benzyl bromide from the reaction mixture? ResearchGate Scientific Community. Available at:[Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses. Available at:[Link]

  • Direct Arylation of Benzyl Ethers with Organozinc Reagents. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene in Aqueous Biological Assays

Welcome to the technical support center for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for the solubility challenges encountered with this hydrophobic compound in aqueous biological assays. Our goal is to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene and why is it difficult to dissolve in aqueous solutions?

A1: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is a molecule characterized by a benzene ring and a substituted pentynol ether. This structure imparts significant hydrophobicity, meaning it has a strong tendency to repel water. The large nonpolar surface area of the molecule leads to poor solubility in aqueous-based biological buffers and cell culture media, which are primarily water. This inherent chemical property is the root cause of the solubility challenges observed in many experimental settings.

Q2: I've observed precipitation of the compound immediately after adding my DMSO stock to the cell culture medium. What's happening?

A2: This phenomenon is commonly referred to as "solvent shock."[1] Your compound is likely soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated stock is introduced into the aqueous environment of your cell culture medium, the abrupt change in solvent polarity causes the compound to rapidly come out of solution and form a precipitate.[1] The localized high concentration of the compound exceeds its solubility limit in the aqueous medium, leading to the formation of visible particles.

Q3: Can the type of cell culture medium or the presence of serum affect the solubility of my compound?

A3: Absolutely. Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components that can interact with your compound.[1] For instance, certain salts can decrease solubility through a "salting-out" effect. Conversely, the presence of fetal bovine serum (FBS) can sometimes enhance the solubility of hydrophobic compounds due to the binding of the compound to proteins like albumin.[2] It is crucial to assess the solubility of your compound in the specific medium and serum concentration you plan to use in your experiments.

Q4: Are there any alternatives to DMSO for dissolving [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene?

A4: Yes, other organic solvents can be used, but their compatibility with your specific assay must be carefully evaluated.[3] Ethanol, methanol, acetonitrile (ACN), or dimethylformamide (DMF) are potential alternatives.[3] However, it's important to note that some of these solvents may have higher cytotoxicity than DMSO at similar concentrations. Always perform a solvent tolerance control in your experiments to ensure that the solvent itself is not affecting the biological outcome.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a structured approach to systematically address and resolve solubility problems with [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene.

Issue 1: Compound Precipitates Upon Dilution into Aqueous Buffer or Media

This is the most common issue and can often be resolved by optimizing the dilution method and considering the use of solubilizing agents.

As mentioned, this is typically due to "solvent shock" where the compound's solubility limit is exceeded upon rapid dilution into an aqueous environment.[1]

  • Optimize the Dilution Process: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. Slowly add the stock solution to the media while gently vortexing or swirling to ensure rapid and uniform distribution.[1] This can prevent localized high concentrations that lead to precipitation.

  • Reduce the Final Concentration: The most straightforward solution is often to lower the final concentration of the compound in your assay.[1] It's essential to determine the maximum soluble concentration of your compound in the final assay conditions.

  • Prepare a More Dilute Stock Solution: Using a lower concentration stock solution allows for the addition of a larger volume to the media, which can facilitate better mixing and reduce the risk of precipitation.[4]

Protocol 1: Determining Maximum Soluble Concentration
  • Prepare a high-concentration stock solution of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of your compound in your final assay buffer or cell culture medium.

  • Visually inspect each dilution for any signs of precipitation immediately after preparation and after a relevant incubation period (e.g., 24 hours at 37°C).[2]

  • The highest concentration that remains clear is your working maximum soluble concentration.

Issue 2: Initial Dissolution is Successful, but Precipitate Forms Over Time

This delayed precipitation can be due to compound instability, slower chemical reactions in the media, or changes in the media's properties over the course of the experiment.

Factors such as temperature shifts, pH changes due to cellular metabolism, or interactions with media components can lead to a decrease in compound solubility over time.[1]

  • pH Stability: Monitor the pH of your culture medium throughout the experiment. If significant changes are observed, consider using a medium with a more robust buffering system.[1]

  • Temperature Effects: Ensure a stable temperature in your incubator. Some compounds can be less soluble at 37°C for extended periods.[1]

  • Compound Stability: Assess the stability of your compound in the assay medium over the experimental timeframe. This can be done using analytical techniques like HPLC.

Advanced Solubilization Strategies

If optimizing the dilution process is insufficient, several advanced techniques can be employed to enhance the solubility of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[5]

  • Common Co-solvents: Polyethylene glycol 300 (PEG 300), propylene glycol, or ethanol are often used.[5]

  • Considerations: The concentration of the co-solvent must be carefully optimized to avoid cytotoxicity. A solvent toxicity test should always be performed.

Co-solventTypical Starting ConcentrationKey Considerations
DMSO < 0.5% (v/v)Widely used, but can have biological effects.
Ethanol < 1% (v/v)Can be more volatile than DMSO.
PEG 300 1-5% (v/v)Generally well-tolerated by many cell lines.
Propylene Glycol 1-5% (v/v)Similar properties to PEG 300.
Surfactants

Surfactants are amphipathic molecules that can form micelles in aqueous solutions.[6] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility in water.[6]

  • Common Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, and Pluronic® F-68 are frequently used in biological assays due to their lower toxicity compared to ionic surfactants.[6][7]

  • Critical Micelle Concentration (CMC): Surfactants are effective as solubilizers only at concentrations above their CMC.[8]

Protocol 2: Using Tween® 80 to Enhance Solubility
  • Prepare a stock solution of Tween® 80 in your assay buffer (e.g., 10% w/v).

  • Add the Tween® 80 stock solution to your final assay medium to achieve a final concentration above its CMC (typically around 0.01-0.1% for Tween® 80).

  • Prepare your [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene stock solution in DMSO.

  • Slowly add the compound stock to the medium containing Tween® 80 while vortexing.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.[9][10][11]

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.[10] HP-β-CD has a higher aqueous solubility and a better safety profile than β-cyclodextrin.[10]

Lipid-Based Formulations

For in vivo studies or more complex in vitro models, lipid-based formulations can be highly effective. These systems, which include emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS), can significantly enhance the oral bioavailability of poorly soluble compounds.[12][13][14]

Visualization of Experimental Workflows

Decision Tree for Solubility Troubleshooting

start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration optimize_dilution Optimize Dilution Method (e.g., stepwise addition) check_concentration->optimize_dilution No lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes still_precipitates Precipitation Persists optimize_dilution->still_precipitates lower_concentration->still_precipitates use_cosolvent Try Co-solvents (e.g., PEG 300, Propylene Glycol) still_precipitates->use_cosolvent Yes success Solubility Achieved still_precipitates->success No use_surfactant Use Surfactants (e.g., Tween® 80) use_cosolvent->use_surfactant use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_surfactant->use_cyclodextrin use_cyclodextrin->success

Caption: A workflow for troubleshooting solubility issues.

Workflow for Preparing a Dosing Solution with a Surfactant

start Start prepare_compound_stock Prepare Compound Stock in DMSO start->prepare_compound_stock prepare_surfactant_medium Prepare Assay Medium with Surfactant (e.g., Tween® 80) start->prepare_surfactant_medium combine Slowly Add Compound Stock to Surfactant Medium with Vortexing prepare_compound_stock->combine prepare_surfactant_medium->combine final_solution Final Dosing Solution combine->final_solution

Caption: Workflow for using a surfactant to improve solubility.

References

  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(8), 2035. [Link]

  • Jain, A., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online Journal of Biology and Medicine, 2(4), 312-316. [Link]

  • Ciofani, G., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(14), 5565. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2843-2852. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins in drug delivery. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Aulic, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56054. [Link]

  • Rehman, M., et al. (2022). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Pharmaceutics, 14(11), 2314. [Link]

  • Aulic, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), e56054. [Link]

  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2), S70-S77. [Link]

  • Chen, Y., et al. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. U.S.
  • Gao, P., & Morozowich, W. (2012). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry, 55(15), 6975-6988. [Link]

  • Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Abu-Huwaij, R., et al. (2016). The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles. International Journal of Pharmaceutics, 515(1-2), 163-172. [Link]

  • Shimizu, S. (2017). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 121(41), 9497-9513. [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. [Link]

  • Porter, C. J. H., et al. (2008). Clinical studies with oral lipid based formulations of poorly soluble compounds. Journal of Pharmacy and Pharmacology, 60(8), 1163-1171. [Link]

  • Holmberg, K. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Coatings, 3(3), 137-151. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Patel, V. (2015, December 7). Re: How can I dissolve hydrophobic compounds in DMEM media? [Online forum post]. ResearchGate. [Link]

  • Ferreira, O., et al. (2020). What is better to enhance the solubility of hydrophobic compounds in aqueous solutions: eutectic solvents or ionic liquids? Physical Chemistry Chemical Physics, 22(31), 17466-17474. [Link]

  • Holmberg, K. (2013). Solubilization of hydrophobic dyes in surfactant solutions. Coatings, 3(3), 137-151. [Link]

  • Rehman, M., et al. (2022). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Pharmaceutics, 14(11), 2314. [Link]

  • Roland, K. T. (2025, October 13). Re: What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? [Online forum post]. ResearchGate. [Link]

  • Kivelä, M., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(31), 12285-12294. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Abbott, S. (n.d.). Surfactant Solubilizers. Practical Surfactants Science. [Link]

  • Kammerer, S. (2018, February 27). Re: Drug stock solutions best practices? [Online forum post]. ResearchGate. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Godse, S. Z., et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education & Research, 3(4), 406-415. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene and unbranched propargyl ethers

Executive Summary For researchers and drug development professionals designing complex synthetic routes, the choice of alkyne-tethered building blocks dictates the success of downstream catalytic transformations. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing complex synthetic routes, the choice of alkyne-tethered building blocks dictates the success of downstream catalytic transformations. This guide objectively compares the reactivity profiles of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (a gem-dimethyl homopropargyl benzyl ether) against standard unbranched propargyl ethers (e.g., benzyl propargyl ether). By analyzing their structural divergence—specifically the presence of a gem-dimethyl substituted carbon and an extended methylene tether—we demonstrate how conformational pre-organization and steric shielding fundamentally alter their utility in transition-metal catalysis and basic isomerizations.

Structural and Mechanistic Divergence

The reactivity of these two ether classes is governed by their distinct spatial geometries and proton acidities:

  • Unbranched Propargyl Ethers (-O-CH₂-C≡CH): The ether oxygen is directly adjacent to the propargylic carbon. This proximity creates highly acidic α-protons, making the molecule susceptible to base-catalyzed isomerization. Furthermore, the highly flexible carbon backbone results in a high entropic penalty (ΔS‡) during intramolecular cyclizations.

  • [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (-O-C(CH₃)₂-CH₂-C≡CH): This molecule features a homopropargylic architecture where the oxygen is separated from the alkyne by an additional carbon. Crucially, the α-position relative to the oxygen is fully substituted with a gem-dimethyl group. This structural feature induces the Thorpe-Ingold effect , restricting the conformational degrees of freedom and forcing the alkyne and tethered functional groups into close spatial proximity[1]. Additionally, the lack of α-protons renders it orthogonal to base-catalyzed isomerization.

MechanisticDivergence Start Alkyne Substrate Branch1 Unbranched Propargyl Ether (Ph-CH2-O-CH2-C≡CH) Start->Branch1 Branch2 [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (gem-dimethyl homopropargyl) Start->Branch2 Rxn1 Base-Catalyzed Isomerization Branch1->Rxn1 Rxn2 Au-Catalyzed Oxidative Cyclization Branch1->Rxn2 Branch2->Rxn1 Branch2->Rxn2 Out1 Allenyl Ether (High Yield) Rxn1->Out1 α-protons present Out2 No Reaction (Steric Block) Rxn1->Out2 No α-protons Out3 Complex Mixture / Low Yield Rxn2->Out3 High entropy Out4 Cyclic Products (High Yield) Rxn2->Out4 Thorpe-Ingold Effect

Mechanistic divergence between propargyl and homopropargyl ethers under catalytic conditions.

Comparative Reactivity Profiles

Gold-Catalyzed Oxidative Cyclization

In modern synthetic workflows, alkynes are frequently oxidized to highly reactive α-oxo gold carbenes using external oxidants (e.g., pyridine N-oxides).

  • [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene: The gem-dimethyl group acts as a critical design feature. By compressing the internal bond angles (Thorpe-Ingold effect), it pre-organizes the carbon backbone. When the terminal alkyne is activated by a Au(I) catalyst and oxidized, the resulting carbene undergoes highly efficient intramolecular C-H insertion or nucleophilic trapping to form cyclopentanones or dihydrofurans in excellent yields [2].

  • Unbranched Propargyl Ethers: Lacking this conformational pre-organization, the intermediate gold carbenes generated from unbranched propargyl ethers suffer from competitive intermolecular side reactions or alternative pathways (such as the Meyer-Schuster rearrangement), typically resulting in complex mixtures and poor target yields [3].

Base-Catalyzed Isomerization and Stability
  • Unbranched Propargyl Ethers: The presence of acidic protons adjacent to the ether oxygen allows for rapid, base-catalyzed isomerization to allenyl ethers. While useful if an allene is the desired target, this reactivity makes unbranched propargyl ethers highly unstable under strongly basic reaction conditions (e.g., during cross-coupling or deprotonation steps) [4].

  • [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene: The fully substituted α-carbon completely blocks the allenyl isomerization pathway. This molecule exhibits superior stability under basic conditions, allowing it to be carried through multi-step syntheses without unwanted rearrangement.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of both ether classes across standard synthetic transformations:

Reactivity ParameterUnbranched Propargyl Ethers[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene
Structural Class Propargyl ethergem-Dimethyl homopropargyl ether
Au-Catalyzed Cyclization Yield Low (< 30%) / Complex mixturesExcellent (80–95%)
Primary Au-Catalyzed Pathway Meyer-Schuster rearrangementα-Oxo gold carbene C-H insertion / trapping
Base-Catalyzed Isomerization Rapid conversion to allenyl etherInert (No enolizable α-protons)
Conformational Entropy (ΔS‡) High (Flexible backbone)Low (Thorpe-Ingold pre-organization)
Nicholas Reaction Compatibility Yes (Forms stable propargylic cation)No (Oxygen separated by quaternary center)

Experimental Methodology: Self-Validating Protocol

To demonstrate the synthetic advantage of the gem-dimethyl homopropargyl system, the following step-by-step protocol details the Au-catalyzed oxidative cyclization of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene. This workflow is designed as a self-validating system to ensure reproducibility.

Objective: Convert the homopropargyl ether into a functionalized cyclic framework via an α-oxo gold carbene intermediate.

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.0 equiv) and 8-methylquinoline N-oxide (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

    • Causality: Argon prevents background oxidation. DCE is chosen as a non-coordinating solvent to stabilize the highly electrophilic cationic gold intermediates without competing for the metal center [2].

  • Catalyst Addition: Add the gold catalyst, Ph₃PAuNTf₂ (5 mol%), in one single portion at room temperature.

    • Causality: The NTf₂ counterion is weakly coordinating, leaving the Au(I) center highly active for terminal alkyne coordination. The bulky 8-methylquinoline N-oxide acts as the oxygen transfer agent while its steric bulk prevents the resulting pyridine byproduct from poisoning the gold catalyst[1].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 2–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent.

    • Validation Check: The reaction is deemed complete when the non-polar alkyne spot is entirely consumed and replaced by a highly UV-active, more polar product spot corresponding to the cyclic product.

  • Quenching and Purification: Concentrate the crude mixture under reduced pressure and purify directly via flash column chromatography on silica gel.

    • Validation Check: Analyze the purified product via ¹H NMR. Successful cyclization is confirmed by the complete disappearance of the terminal acetylenic proton signal (typically around δ 2.2 ppm) and the emergence of upfield cyclic backbone protons.

Workflow Step1 1. Preparation Substrate + Oxidant in anhydrous DCE Step2 2. Activation Add Ph3PAuNTf2 (5 mol%) Step1->Step2 Step3 3. Monitoring TLC tracking of alkyne consumption Step2->Step3 Step4 4. Isolation Concentration & Chromatography Step3->Step4

Workflow for Au-catalyzed oxidative cyclization of homopropargyl ethers.

References

  • Au-catalysed oxidative cyclisation The Royal Society of Chemistry URL:[Link]

  • Intramolecular Insertions into Unactivated C(sp³)–H Bonds by Oxidatively Generated β-Diketone-α-Gold Carbenes: Synthesis of Cyclopentanones Journal of the American Chemical Society URL:[Link]

  • Gold-Catalyzed Oxidative Cyclization/Aldol Addition of Homopropargyl Alcohols with Isatins Organic Letters URL:[Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks MDPI / Molecules URL:[Link]

Comparative

Stability Profiling: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene vs. TMS-Protected Terminal Alkynes

Executive Summary & Strategic Context In complex organic synthesis and drug development, the choice of alkyne building blocks and protecting groups dictates the overall success and yield of multi-step sequences. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In complex organic synthesis and drug development, the choice of alkyne building blocks and protecting groups dictates the overall success and yield of multi-step sequences. This guide provides an objective, data-driven comparison between [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (a specialized terminal alkyne featuring a sterically hindered, benzyl-protected tertiary alcohol) and TMS-protected terminal alkynes (a ubiquitous class of protected alkynes). By understanding their orthogonal stability profiles, researchers can design highly selective synthetic routes, particularly in cross-coupling and deprotection workflows.

Structural Profiling & Mechanistic Divergence

The divergent reactivity of these two substrates is rooted in their fundamental electronic and steric properties.

  • Silicon-Carbon vs. Carbon-Oxygen Lability: TMS-alkynes rely on the relative lability of the Si-C(sp) bond. According to Hard-Soft Acid-Base (HSAB) theory, the hard silicon atom is highly susceptible to attack by hard nucleophiles like fluoride (forming an extremely strong Si-F bond, ~582 kJ/mol) or methoxide[1]. Conversely, the benzyl ether in [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene lacks an electrophilic center susceptible to nucleophilic attack, rendering it completely inert to basic or [1].

  • Catalytic Hydrogenolysis: Under palladium-catalyzed hydrogenation (H2, Pd/C), TMS-alkynes undergo reduction of the pi-bonds, but the Si-C(sp3) bond remains intact. In stark contrast, the benzyl ether is highly susceptible to hydrogenolysis. Palladium coordinates to the aromatic pi-system, facilitating oxidative addition into the benzylic C-O bond, yielding toluene and the free tertiary alcohol[2].

Comparative Stability Matrix

The following table summarizes the quantitative recovery and stability of both substrates under standard synthetic conditions.

Reaction ConditionReagents[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzeneTMS-Protected Terminal Alkyne
Mild Base K2CO3, MeOH, 25 °C, 1h>99% Intact (Stable)<5% Intact (Rapid Deprotection)
Fluoride Source TBAF, THF, 25 °C, 1h>99% Intact (Stable)0% Intact (Complete Cleavage)
Hydrogenation H2 (1 atm), Pd/C, MeOH0% Intact (Alkyne reduced, Ether cleaved)0% Intact (Alkyne reduced, TMS retained)
Mild Acid TFA, DCM, 25 °C, 2h>95% Intact (Stable)>90% Intact (Stable)

Pathway Visualization: Divergent Reactivity

StabilityWorkflow cluster_conditions Reaction Conditions Cond1 Nucleophilic/Basic (TBAF or K2CO3) Res1_C1 Intact Benzyl Ether & Terminal Alkyne Cond1->Res1_C1 Ether Inert Res2_C1 Deprotected Terminal Alkyne Cond1->Res2_C1 Si-C Cleavage Cond2 Hydrogenolysis (H2, Pd/C) Res1_C2 Alkane + Cleaved Tertiary Alcohol Cond2->Res1_C2 O-Bn Cleavage Res2_C2 Alkane with Intact TMS Group Cond2->Res2_C2 Si-C Inert Sub1 [[(2-Methyl-4-pentyn-2-yl) oxy]methyl]benzene Sub1->Cond1 Sub1->Cond2 Sub2 TMS-Protected Terminal Alkyne Sub2->Cond1 Sub2->Cond2

Divergent stability of benzyl ethers vs. TMS-alkynes under nucleophilic and reductive conditions.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running these reactions with internal standards (e.g., dodecane), researchers can quantitatively track substrate stability via GC-MS.

Protocol A: Fluoride-Mediated Stability Assay (TBAF)

This protocol exploits the extreme oxophilicity and fluorophilicity of silicon to differentiate the substrates[3].

  • Preparation: In an oven-dried 10 mL round-bottom flask under argon, dissolve 1.0 mmol of the substrate and 0.5 mmol of dodecane (internal standard) in 5.0 mL of anhydrous THF (0.2 M).

  • Reagent Addition: Cool the solution to 0 °C. Dropwise, add 1.2 mL of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv).

  • Reaction: Remove the ice bath and stir at 25 °C for 30 minutes.

  • Validation/Quench: Monitor by TLC. Once complete, quench with 5 mL of saturated aqueous NH4Cl to neutralize the basic fluoride species.

  • Workup: Extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and analyze via GC-MS.

  • Causality & Outcome: The TMS-alkyne will show complete conversion to the terminal alkyne due to rapid Si-F bond formation. [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene will show 100% recovery, as the ether linkage is blind to fluoride attack.

Protocol B: Catalytic Hydrogenolysis Assay

This protocol demonstrates the vulnerability of the benzyl ether to Pd-catalyzed cleavage[2].

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of HPLC-grade methanol.

  • Catalyst Addition: Add 100 mg of 10 wt% Pd/C (approx. 0.1 mmol Pd). Safety Note: Add catalyst under an argon blanket to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas three times. Maintain under 1 atm of H2 via a balloon. Stir vigorously at 25 °C for 4 hours.

  • Validation/Workup: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with 10 mL of methanol. Concentrate the filtrate in vacuo.

  • Causality & Outcome: The TMS-alkyne yields a fully saturated alkyl-TMS derivative (the Si-C bond is inert to H2). [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene yields 2-methylpentan-2-ol and toluene, driven by the oxidative addition of Pd(0) into the benzylic C-O bond. (Note: If benzyl ether retention is desired during alkyne reduction, adding 0.5 equivalents of pyridine or ammonia can against hydrogenolysis[2],[4]).

References

  • Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Sajiki, H. Tetrahedron Letters, 36(20), 3465-3468 (1995). URL:[Link]

  • Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical Technical Guides (2024). URL:[Link]

Sources

Validation

High-Efficiency HPLC Method Validation for Purity Analysis of Synthesized [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

The Analytical Challenge: Synthetic Purity of a Bimodal Molecule [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (commonly known as benzyl 2-methyl-4-pentyn-2-yl ether) is a critical intermediate in organic synthesis, featu...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Synthetic Purity of a Bimodal Molecule

[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (commonly known as benzyl 2-methyl-4-pentyn-2-yl ether) is a critical intermediate in organic synthesis, featuring both a rigid benzyl protecting group and a reactive terminal alkyne.

During its synthesis—typically via the etherification of 2-methyl-4-pentyn-2-ol with benzyl bromide—several structurally similar impurities are generated. These include unreacted precursors (benzyl bromide, 2-methyl-4-pentyn-2-ol) and hydrolysis byproducts (benzyl alcohol). The analytical bottleneck lies in the diverse polarity of these compounds. The target ether is highly lipophilic (estimated LogP ~3.2), while the precursors are significantly more polar. A robust, self-validating HPLC method must not only separate these closely eluting peaks but do so with high throughput and reproducible mass transfer kinetics.

Column Technology Comparison: The Mechanistic Advantage of Core-Shell

To establish the optimal method, we compared a 2.6 µm Core-Shell C18 column (The Product) against two industry-standard alternatives: a 5.0 µm Fully Porous C18 and a 5.0 µm Fully Porous Phenyl-Hexyl column.

The Causality of Efficiency (The Van Deemter Relationship)

Chromatographic efficiency is governed by the Van Deemter equation ( H=A+B/u+C⋅u ). Traditional fully porous particles (FPPs) are uniformly porous throughout, forcing analytes to diffuse deep into the particle interior[1]. This deep diffusion increases the C -term (mass transfer resistance), leading to band broadening and reduced resolution at higher flow rates[2].

In contrast, superficially porous particles (SPPs, or Core-Shell) consist of a solid, impermeable silica core surrounded by a thin porous shell[1]. This morphology drastically shortens the diffusion path, facilitating rapid analyte mass transfer between the mobile and stationary phases[2]. Consequently, a 2.6 µm core-shell column delivers theoretical plate counts ( N ) comparable to sub-2 µm UHPLC columns, but at standard HPLC backpressures[3].

VanDeemter cluster_FP Fully Porous Particle (5 µm) cluster_CS Core-Shell Particle (2.6 µm) FP_Mech Deep Pore Diffusion High C-Term Resistance FP_Result Broader Peaks Lower Rs for Impurities FP_Mech->FP_Result Slow Mass Transfer CS_Mech Solid Core + Thin Shell Low C-Term Resistance CS_Result Sharper Peaks Baseline Resolution (Rs > 2.0) CS_Mech->CS_Result Fast Mass Transfer

Figure 1: Mechanistic causality of mass transfer kinetics (C-term) in Fully Porous vs. Core-Shell particles.

While the Alternative Phenyl-Hexyl column offers unique π−π selectivity for the benzyl group, its fully porous architecture limits peak sharpness. The Core-Shell C18 provides the optimal balance of hydrophobic retention and superior kinetic efficiency, ensuring baseline resolution ( Rs​>2.0 ) for all synthetic impurities.

Table 1: Chromatographic Performance Comparison (Target Compound Peak)
Parameter2.6 µm Core-Shell C18 (Product)5.0 µm Fully Porous C18 (Alt 1)5.0 µm Fully Porous Phenyl-Hexyl (Alt 2)
Retention Time ( tR​ ) 6.8 min7.4 min7.1 min
Theoretical Plates ( N ) > 22,000~ 9,500~ 10,200
Tailing Factor ( Tf​ ) 1.051.351.28
Resolution ( Rs​ ) from Benzyl Bromide 3.4 (Baseline)1.6 (Partial overlap)1.9 (Near baseline)
Backpressure ~ 2,800 psi~ 1,900 psi~ 1,900 psi

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria are embedded directly into the workflow to ensure the instrument is fit-for-purpose before any validation data is acquired.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in Milli-Q Water. (Causality: Formic acid acts as an ion-pairing agent to suppress residual silanol activity on the stationary phase, ensuring sharp peak shapes for polar impurities, while remaining MS-compatible for downstream impurity identification).

    • Channel B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Core-Shell C18 (100 x 4.6 mm, 2.6 µm).

    • Flow Rate: 1.2 mL/min. (Causality: The low C -term of the core-shell particle allows for higher flow rates without losing resolution[1]).

    • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 10% B (Retains polar impurities like benzyl alcohol).

    • 2.0 - 8.0 min: Linear ramp to 90% B (Elutes the lipophilic target ether).

    • 8.0 - 10.0 min: Hold at 90% B (Column wash).

    • 10.0 - 13.0 min: 10% B (Re-equilibration).

  • Dual-Wavelength Detection:

    • UV 254 nm: Selectively tracks the benzyl aromatic ring. This provides a clean baseline for the primary compound and aromatic impurities like benzyl bromide.

    • UV 210 nm: Essential for quantifying the aliphatic precursor, 2-methyl-4-pentyn-2-ol, which lacks a strong chromophore and would be invisible at 254 nm.

  • System Suitability Testing (SST):

    • Inject a standard mix (1.0 mg/mL) prior to the run. Proceed only if Rs​>2.0 between all critical pairs and Tf​<1.5 for the target peak.

Workflow SST System Suitability Testing (SST) Rs > 2.0, Tf < 1.5 Method Core-Shell C18 Separation Gradient: 10% to 90% MeCN SST->Method Pass Criteria Prep Sample & Standard Prep 1.0 mg/mL in 50:50 H2O:MeCN Prep->SST System Check Valid ICH Q2(R2) Validation Accuracy, Precision, Linearity Method->Valid Data Acquisition Result Validated Purity Report [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Valid->Result Lifecycle Compliance

Figure 2: Self-validating HPLC workflow for purity analysis, aligned with ICH Q2(R2) lifecycle standards.

ICH Q2(R2) Validation Data

The method was validated according to the updated ICH Q2(R2) guidelines, which became legally effective in June 2024[4]. The updated framework emphasizes a lifecycle approach and provides specific requirements for robustness and multivariate analytical procedures[5][6].

Table 2: ICH Q2(R2) Validation Results for 2.6 µm Core-Shell C18
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline separation of all components Rs​>3.0 for all critical impurity pairsPass
Linearity & Range R2≥0.999 (25% to 150% of nominal) R2=0.9998 (0.25 to 1.50 mg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 spike levels99.4% (50%), 100.2% (100%), 99.8% (150%)Pass
Repeatability (Precision) % RSD ≤2.0% ( n=6 injections)% RSD = 0.45%Pass
Intermediate Precision % RSD ≤2.0% (Different days/analysts)% RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 LOD: 0.05μg/mL / LOQ: 0.15μg/mL Pass

Conclusion

By transitioning from traditional fully porous architectures to a 2.6 µm Core-Shell C18 column, laboratories can achieve UHPLC-level efficiencies on standard HPLC instrumentation[2]. The core-shell morphology directly addresses the mass transfer limitations of fully porous particles, resulting in sharper peaks and superior resolution for the purity analysis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene. Coupled with an ICH Q2(R2)-aligned validation framework, this method provides a highly trustworthy, audit-ready analytical control strategy[6].

References

  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles".
  • EMA. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".
  • Chromatography Today. "Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties".
  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC".
  • Lucidity. "Core shell columns: What are they and how will they help with my HPLC analysis?".
  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)".
  • EMA. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5".

Sources

Comparative

Benchmarking [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Reaction Kinetics in Standard Click Chemistry Assays

Executive Summary In advanced drug development and bioconjugation, the selection of an alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a delicate balance between metabolic stability and rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and bioconjugation, the selection of an alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a delicate balance between metabolic stability and reaction kinetics. [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene —a homopropargylic ether featuring a gem-dimethyl group—offers a unique structural profile. This guide objectively benchmarks its kinetic performance against standard unhindered and highly hindered alkynes, providing researchers with the causal mechanistic insights and validated experimental protocols necessary to integrate this building block into complex synthetic pipelines.

Mechanistic Grounding: The Causality of Steric Spacing

The remarkable rate acceleration of the CuAAC reaction relies on a well-defined catalytic cycle that proceeds through a kinetically favored dinuclear copper(I) acetylide intermediate[1]. The formation of this intermediate is highly sensitive to the steric environment surrounding the terminal alkyne[2].

When bulky substituents are placed directly adjacent to the alkyne (the propargylic position), they create a severe steric shield that drastically impedes the approach of the second copper atom, resulting in sluggish kinetics[3]. However, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is a homopropargylic system. The bulky tertiary ether (the gem-dimethyl group and benzyl ether) is separated from the alkyne by an intervening methylene spacer. This spacer acts as a conformational shock absorber; it relieves the primary steric clash during π -coordination and deprotonation, allowing the dinuclear intermediate to form while still maintaining the overall steric bulk required for downstream applications (such as resisting enzymatic degradation)[4].

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst Pi_Complex π-Alkyne Complex (Initial Coordination) Cu_Cat->Pi_Complex Alkyne Binding Cu_Acetylide Dinuclear Cu(I)-Acetylide (Steric Bottleneck) Pi_Complex->Cu_Acetylide Deprotonation (Hindered by gem-dimethyl) Metallacycle Cu-Metallacycle (Azide Insertion) Cu_Acetylide->Metallacycle Azide Addition Triazole 1,4-Triazole Product Metallacycle->Triazole Ring Closure Triazole->Cu_Cat Catalyst Release

CuAAC catalytic cycle highlighting the dinuclear acetylide steric bottleneck.

Comparative Kinetic Benchmarking

To objectively evaluate the performance of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, we must benchmark it against two extremes of the steric spectrum[5]:

  • The Unhindered Baseline: 5-Hexyn-1-yl benzyl ether. Lacking any branching, this primary alkyne represents the maximum theoretical reaction velocity for standard aliphatic alkynes.

  • The Highly Hindered Extreme: 2-Methyl-3-butyn-2-yl benzyl ether. A propargylic system where the gem-dimethyl group is directly attached to the alkyne carbon, representing near-maximum steric inhibition.

Quantitative Data Summary

The following table summarizes the kinetic parameters ( kobs​ ) and conversion efficiencies using a standardized fluorogenic assay (100 µM substrates, 50 µM Cu, 100 µM BTTAA ligand)[6].

Alkyne SubstrateStructural ClassificationRelative Steric BulkApparent Rate Constant ( kobs​ )Yield (at 4h)
5-Hexyn-1-yl benzyl ether Unhindered AliphaticLow 24.5±1.2×10−2M−1s−1 >99%
[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Homopropargylic HinderedModerate 8.2±0.6×10−2M−1s−1 94%
2-Methyl-3-butyn-2-yl benzyl ether Propargylic HinderedHigh 0.4±0.1×10−2M−1s−1 12%

Analysis: The target homopropargylic molecule exhibits a reaction rate approximately 3-fold slower than the unhindered baseline, yet it remains highly viable for standard bioconjugation, achieving near-quantitative yield within 4 hours. In stark contrast, shifting the gem-dimethyl group just one carbon closer to the alkyne (the propargylic alternative) collapses the reaction rate by a factor of 20.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system. It incorporates internal controls to verify reagent integrity and isolate the true catalytic rate from background noise.

Kinetic_Workflow QC 1. Reagent QC (LC-MS Validation) Cat 2. Catalyst Assembly (Cu + Ligand) QC->Cat Assay 3. Fluorogenic Assay (Real-Time Readout) Cat->Assay Data 4. Kinetic Extraction (k_obs Calculation) Assay->Data

Self-validating experimental workflow for CuAAC kinetic benchmarking.

Step-by-Step Methodology

Step 1: Reagent Integrity Verification (Internal Control)

  • Prepare 10 mM stock solutions of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene and 3-azido-7-hydroxycoumarin in anhydrous DMSO.

  • Validation: Analyze the alkyne stock via LC-MS to confirm the absence of oxidative degradation or alkyne hydration prior to the assay.

Step 2: Catalyst Pre-Assembly

  • In a microcentrifuge tube, combine 50 µM CuSO4​ with 100 µM of a stabilizing tripodal ligand (e.g., BTTAA) in 0.1 M Phosphate Buffer (pH 7.4).

  • Causality Note: Pre-mixing the copper with the ligand before adding the reducing agent prevents the disproportionation of Cu(I) into Cu(0) and Cu(II), ensuring the active catalyst concentration remains stable[6].

Step 3: Standard Curve Generation (Dynamic Range Validation)

  • React 3-azido-7-hydroxycoumarin with an excess of the unhindered baseline alkyne to completion.

  • Serial dilute the resulting fluorescent triazole to generate a standard curve.

  • Validation: Ensure the linear regression yields an R2>0.99 to confirm the detector's dynamic range is appropriate for the kinetic extraction.

Step 4: Reaction Initiation and Monitoring

  • To a 96-well black microplate, add the pre-assembled catalyst solution, followed by 5 mM Sodium Ascorbate to reduce Cu(II) to Cu(I).

  • Add 100 µM of the target alkyne.

  • Initiate the reaction by adding 100 µM of the fluorogenic azide.

  • Validation: Simultaneously run a "Ligand-Free" control well and a "Copper-Free" control well to establish the baseline thermal cycloaddition rate.

Step 5: Data Extraction

  • Monitor fluorescence ( Ex=404nm,Em=477nm ) continuously at 25°C for 4 hours.

  • Extract the initial velocity ( v0​ ) from the linear portion of the fluorescence-time curve (typically the first 10-15% of conversion) to calculate the apparent bimolecular rate constant ( kobs​ ).

Sources

Validation

A Senior Application Scientist's Guide to Validating Cross-Coupling Products of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene via LC-MS Analysis

Welcome to a detailed guide for researchers, scientists, and drug development professionals on the validation of cross-coupling products derived from the versatile starting material, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to a detailed guide for researchers, scientists, and drug development professionals on the validation of cross-coupling products derived from the versatile starting material, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene. This document provides a comparative analysis of Suzuki and Sonogashira coupling strategies, supported by detailed experimental protocols and data interpretation for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our focus is on establishing a robust, self-validating workflow to ensure the integrity of your synthetic products.

Introduction: The Power and Challenge of C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from readily available precursors.[1][2][3][4] Reactions like the Suzuki-Miyaura and Sonogashira couplings are indispensable tools in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][4][5][6] The substrate of interest, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene, features a terminal alkyne, making it an excellent candidate for these transformations.

However, the success of any synthesis is not merely in the execution of the reaction but in the rigorous validation of its outcome. Undesired side reactions can lead to a complex mixture of products, making accurate identification crucial.[7][8] This is where the power of Liquid Chromatography-Mass Spectrometry (LC-MS) becomes paramount, offering both separation of components and their precise mass identification.[9]

Choosing Your Coupling Strategy: Suzuki vs. Sonogashira

The terminal alkyne of our starting material allows for two primary, powerful C-C bond-forming strategies: the Sonogashira reaction, which directly couples the alkyne, and the Suzuki reaction, which would require prior hydroboration of the alkyne to form a vinylboronic acid or ester. Let's explore the causality behind choosing one over the other.

  • Sonogashira Coupling: This reaction directly couples the sp-hybridized carbon of the terminal alkyne with an aryl or vinyl halide.[5][6][10] It is often favored for its atom economy and directness. The mechanism involves two interconnected catalytic cycles, one for palladium and one for a copper(I) co-catalyst, though copper-free versions have been developed to avoid the common side reaction of Glaser (homo)coupling.[5][10][11][12]

  • Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron species (like a vinylboronic acid) with an aryl or vinyl halide.[1][2][3] To use our starting material in a Suzuki reaction, a preliminary hydroboration step is necessary to convert the alkyne into a vinylborane. This two-step process, while less direct, can offer advantages in terms of substrate scope and functional group tolerance. The catalytic cycle is generally understood to proceed through oxidative addition, transmetalation, and reductive elimination.[13][14]

The choice between these two powerful methods depends on the desired final product (an internal alkyne vs. a substituted alkene), available reagents, and potential for side reactions. This guide will outline the validation of products from both hypothetical pathways.

Experimental Design for Robust Validation

A self-validating experimental workflow is crucial for trustworthy results. This involves not just the reaction itself, but a systematic approach to sample preparation and analysis.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis Phase SM Starting Material [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Coupling Cross-Coupling Reaction (Suzuki or Sonogashira) SM->Coupling Workup Reaction Work-up (Quench, Extraction) Coupling->Workup Prep Sample Preparation (Dilution in Mobile Phase) Workup->Prep Crude Product LC LC Separation (C18 Reverse-Phase) Prep->LC MS MS Detection & Ionization (ESI or APCI/APPI) LC->MS Data Data Analysis (Peak Integration, Mass Assignment) MS->Data Data->Coupling Feedback for Optimization

Caption: Overall workflow from synthesis to LC-MS analysis.

Protocol 1: Sonogashira Cross-Coupling

This protocol outlines a general procedure for the Sonogashira coupling of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene with an aryl iodide.

Materials:

  • [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.0 eq.)

  • 4-Iodoanisole (1.1 eq.)

  • Pd(PPh₃)₂Cl₂ (0.02 eq., 2 mol%)

  • Copper(I) iodide (CuI) (0.02 eq., 2 mol%)

  • Degassed triethylamine (TEA)

  • Degassed tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodoanisole, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed THF and TEA (e.g., 1:1 mixture).

  • Add [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene via syringe.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Prepare a sample for LC-MS analysis by dissolving a small amount of the crude residue in the initial mobile phase.

Protocol 2: Suzuki Cross-Coupling (via Hydroboration)

This two-step protocol first creates a vinylboronate ester, which is then used in a Suzuki coupling.

Step A: Hydroboration

  • Dissolve [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.0 eq.) in anhydrous THF under argon.

  • Add pinacolborane (1.1 eq.) and a suitable catalyst (e.g., a rhodium or iridium complex).

  • Stir at room temperature until the reaction is complete (monitored by GC-MS or ¹H NMR).

  • Remove the solvent under reduced pressure to obtain the crude vinylboronate ester.

Step B: Suzuki Coupling

  • To a dry Schlenk flask under argon, add the crude vinylboronate ester (1.0 eq.), 4-bromoanisole (1.0 eq.), Pd(dppf)Cl₂ (0.03 eq.), and K₂CO₃ (3.0 eq.).

  • Add a solvent mixture such as 1,4-dioxane and water.

  • Heat the mixture (e.g., to 80-90 °C) and stir until completion (monitored by TLC).

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Prepare a sample for LC-MS analysis.

Protocol 3: LC-MS Analysis

Instrumentation:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole MS.

  • Ionization Source: Electrospray Ionization (ESI) is a good starting point. For less polar products or side products, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) may provide better sensitivity.[15][16][17][18]

Rationale for Method Choices:

  • C18 Column: Ideal for separating organic molecules of moderate polarity, which are expected in these reactions.

  • Acidified Mobile Phase: Promotes better peak shape and enhances ionization in positive ESI mode by facilitating protonation ([M+H]⁺).

  • Gradient Elution: Necessary to resolve compounds with a range of polarities, from unreacted starting materials to the more nonpolar coupled products.

  • Ionization Technique: ESI is robust for many organic molecules. However, the ether and hydrocarbon nature of our products makes them relatively nonpolar. If ESI yields poor signal, APCI or APPI are logical alternatives as they are better suited for less polar compounds.[15][16][19]

Interpreting Your LC-MS Data: A Comparative Analysis

The primary goal of the LC-MS analysis is to confirm the mass of the desired product and identify any significant side products. Below is a table of hypothetical but expected results for the coupling of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (SM) with an iodo/bromo-anisole partner.

Starting Material (SM): C₁₃H₁₆O, Exact Mass: 188.1201

Reaction TypeExpected Product StructureFormulaExact MassExpected [M+H]⁺Potential Side Products & Byproducts
Sonogashira C₂₀H₂₂O₂294.1620295.1693Glaser Homocoupling: C₂₆H₃₀O₂ (374.2246) Protodehalogenation: Anisole (108.0575)
Suzuki C₂₀H₂₄O₂296.1776297.1850Boronic Acid Homocoupling: Biphenyl derivative (e.g., 4,4'-dimethoxybiphenyl, 214.0994) Protodeboronation: Anisole (108.0575)

Note: The structures in the table are placeholders. The actual structures would be the result of the respective coupling reactions.

Analysis of the Sonogashira Reaction Chromatogram

A typical LC-MS result will show several peaks. The key is to match the observed mass-to-charge ratio (m/z) in the mass spectrum of each peak to the expected molecular species.

  • Expected Product Peak: You should find a major peak with an extracted ion chromatogram (EIC) corresponding to an m/z of 295.1693.

  • Unreacted Starting Materials: Peaks corresponding to the starting alkyne ([M+H]⁺ = 189.1274) and 4-iodoanisole may be present.

  • Glaser Homocoupling: A common side reaction in copper-catalyzed Sonogashira couplings is the oxidative homocoupling of the terminal alkyne.[8][10][11] Look for a peak corresponding to the dimer of your starting material ([M+H]⁺ = 375.2319). Its presence suggests the reaction conditions may need optimization (e.g., ensuring a strictly inert atmosphere or switching to a copper-free protocol).[10][11]

Analysis of the Suzuki Reaction Chromatogram

The analysis follows a similar logic, focusing on identifying the expected product and potential byproducts specific to Suzuki couplings.

  • Expected Product Peak: The main product should have an m/z of 297.1850.

  • Homocoupling of the Boronic Acid/Ester: A frequent byproduct in Suzuki reactions is the homocoupling of the organoboron reagent.[7][20] This would result in a peak corresponding to 4,4'-dimethoxybiphenyl ([M+H]⁺ = 215.1067). This can be exacerbated by the presence of oxygen.[20]

  • Protodeboronation/Protodehalogenation: In both reactions, the replacement of the boron or halide functional group with a hydrogen atom can occur.[7][21] This would lead to the formation of anisole, which might be too volatile to be observed easily by LC-MS depending on the work-up, but its presence indicates a non-productive reaction pathway.

G cluster_sonogashira Sonogashira Pathway cluster_suzuki Suzuki Pathway start_s Starting Alkyne C₁₃H₁₆O m/z 189.13 prod_s Desired Product C₂₀H₂₂O₂ m/z 295.17 start_s->prod_s + Aryl Halide side_s Glaser Homocoupling C₂₆H₃₀O₂ m/z 375.23 start_s->side_s Dimerization start_u Vinylboronate Ester C₁₉H₂₉BO₃ m/z 316.22 prod_u Desired Product C₂₀H₂₄O₂ m/z 297.19 start_u->prod_u + Aryl Halide side_u Boronic Homocoupling C₁₄H₁₄O₂ m/z 215.11 start_u->side_u Dimerization

Caption: Comparison of expected products and side products.

Conclusion and Best Practices

Validating cross-coupling reactions is an exercise in analytical rigor. By employing a systematic LC-MS workflow, researchers can move beyond simple TLC analysis to definitively confirm product identity and understand the side-product profile of their reactions.

Key Takeaways:

  • Choose the Right Tool: Both Sonogashira and Suzuki couplings are powerful, but the choice depends on the desired product and potential side reactions.

  • Anticipate Byproducts: Be aware of common side reactions like Glaser coupling (Sonogashira) and boronic acid homocoupling (Suzuki).

  • Optimize Your Analysis: Don't rely solely on ESI. Be prepared to switch to APCI or APPI for better ionization of nonpolar products.

  • Data is Your Guide: Use the LC-MS data not just for final validation, but as a feedback mechanism to optimize reaction conditions, minimize side products, and improve yields.

By integrating these principles, you can ensure the scientific integrity of your work and accelerate your research and development programs with confidence.

References

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available from: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • El-Shafiy, O. A. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 10(42), 25061-25084. Available from: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
  • Singh, A., & Sharma, A. (2011). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Available from: [Link]

  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Austin Publishing Group. The Ionization Technology of LC-MS, Advantages of APPI on Detection of Ppcps and Hormones. (2015). Available from: [Link]

  • Agilent Technologies. Basics of LC/MS. Available from: [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. (2023). Available from: [Link]

  • Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016). Available from: [Link]

  • YouTube. Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. (2026). Available from: [Link]

  • American Chemical Society. Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. (2025). Available from: [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Available from: [Link]

  • Resolvemass Laboratories. Identification of In-Process Organic Compounds using LCMS. (2026). Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • American Chemical Society. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019). Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • IntechOpen. Ionization Techniques for Mass Spectral Analysis. (2025). Available from: [Link]

  • IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]

  • National Center for Biotechnology Information. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available from: [Link]

  • SciSpace. Chemical analysis of complex organic mixtures using reactive nanospray desorption electrospray ionization mass spectrometry. (2012). Available from: [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. (2017). Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • Organic Syntheses. Catalytic enantioselective addition of terminal alkynes to aldehydes. (2008). Available from: [Link]

  • Wiley-VCH. LC/MS Coupling. Available from: [Link]

  • ResearchGate. History of liquid chromatography—mass spectrometry couplings. Available from: [Link]

  • ResearchGate. Coupling techniques in LC/MS and SFC/MS. (2016). Available from: [Link]

  • Organic Syntheses. α-Deutero-o-methyl-benzhydrol. Available from: [Link]

  • American Chemical Society. From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Available from: [Link]

  • ResearchGate. Synthesis of poly(4-methyl-2-pentyne) with various configurations of macromolecular chains. Available from: [Link]

  • Project Gutenberg. Synthesis of 2-methyl-4-selenoquinazolone, 2-phenylbenzoselenazole, and its…. (2014). Available from: [Link]

Sources

Comparative

Comparative study of protecting group cleavage rates: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene vs PMB ethers

When designing a synthetic route involving sensitive functional groups like tertiary alkynyl alcohols, the selection of an appropriate ether protecting group is a critical decision. The compound [[(2-Methyl-4-pentyn-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing a synthetic route involving sensitive functional groups like tertiary alkynyl alcohols, the selection of an appropriate ether protecting group is a critical decision. The compound [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS 1402615-91-1)[1] represents a standard unsubstituted benzyl (Bn) ether. While benzyl ethers are highly stable workhorses in organic synthesis, their cleavage profile presents a severe chemoselectivity flaw when terminal alkynes are present[2].

This guide objectively compares the cleavage rates, chemoselectivity, and experimental workflows of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene against its p-methoxybenzyl (PMB) ether alternative, providing actionable data for drug development professionals and synthetic chemists.

Mechanistic Causality & Chemoselectivity

The fundamental flaw with using [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene lies in its deprotection mechanics. Unsubstituted benzyl ethers typically require (e.g., H₂ over Pd/C) to cleave the benzylic C-O bond[3]. Because the substrate contains a terminal alkyne, hydrogenolysis lacks chemoselectivity; the alkyne undergoes rapid reduction to an alkane competitively with, or even faster than, the ether cleavage[4].

Conversely, the PMB ether leverages the electron-donating properties of the para-methoxy group. This modification lowers the oxidation potential of the aromatic ring, allowing for highly selective oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[5]. The mechanism proceeds via a to form a charge-transfer complex, followed by hydrogen abstraction to yield a benzylic cation[5]. Because DDQ specifically targets the electron-rich aromatic ring, the electron-deficient terminal alkyne remains completely inert, ensuring perfect chemoselectivity[2].

G cluster_0 Benzyl Ether Pathway (Non-Chemoselective) cluster_1 PMB Ether Pathway (Chemoselective) Bn_Ether [[(2-Methyl-4-pentyn-2-yl)oxy] methyl]benzene Pd_C H2, Pd/C (Hydrogenolysis) Bn_Ether->Pd_C Alkane 2-Methylpentan-2-ol (Alkyne Destroyed) Pd_C->Alkane PMB_Ether PMB 2-methyl-4-pentyn-2-yl ether DDQ DDQ, DCM/H2O (Oxidative Cleavage) PMB_Ether->DDQ Alkyne 2-Methyl-4-pentyn-2-ol (Alkyne Preserved) DDQ->Alkyne

Fig 1: Chemoselectivity divergence between Benzyl and PMB ether deprotection pathways.

Comparative Cleavage Data

The following table summarizes the quantitative performance of both protecting groups when applied to the 2-methyl-4-pentyn-2-ol core.

Protecting GroupCleavage ReagentMechanismRelative RateAlkyne SurvivalTarget Alcohol Yield
Benzyl (Bn) H₂, 10% Pd/C, MeOHCatalytic HydrogenolysisSlow (12-24 h)0% (Fully reduced)0% (Yields alkane)
Benzyl (Bn) Na/NH₃ (liq), THFDissolving Metal ReductionFast (1 h)< 10% (Alkene formed)< 10%
PMB DDQ, CH₂Cl₂/H₂OOxidative (SET)Fast (1-2 h)100%> 92%
PMB 5% TFA in CH₂Cl₂Acidic CleavageModerate (2-4 h)95%85%

Experimental Protocols (Self-Validating Systems)

Protocol A: Oxidative Cleavage of PMB Ether (Recommended)

Causality: The addition of water to the solvent system is critical; it acts as the nucleophile to trap the benzylic carbocation, driving the formation of p-anisaldehyde and releasing the free tertiary alkynyl alcohol[5]. Workflow:

  • Dissolve the PMB ether of 2-methyl-4-pentyn-2-ol (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (18:1 v/v, 0.1 M).

  • Cool the solution to 0 °C to minimize potential acid-catalyzed side reactions (e.g., alkyne hydration).

  • Add DDQ (1.5 equiv) portion-wise.

    • Self-Validation Check: The solution will immediately turn deep red/brown, indicating the successful formation of the charge-transfer complex.

  • Stir at room temperature for 1-2 hours.

    • Self-Validation Check: As the reaction proceeds, the red color fades to pale yellow, and a white precipitate (DDQH₂, the hydroquinone byproduct) forms, confirming the consumption of the oxidant.

  • Filter the suspension through Celite to remove DDQH₂. Wash the filtrate with saturated aqueous NaHCO₃ to neutralize any acidic byproducts, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel chromatography to separate the volatile 2-methyl-4-pentyn-2-ol from the p-anisaldehyde byproduct.

Mechanism Step1 PMB Ether + DDQ Step2 Charge-Transfer Complex Step1->Step2 SET Step3 Radical Cation Intermediate Step2->Step3 Fast Step4 Benzylic Cation + DDQ-H- Step3->Step4 H- abstraction Step5 H2O Hydrolysis Step4->Step5 Step6 Target Alcohol + p-Anisaldehyde Step5->Step6 Cleavage

Fig 2: Oxidative cleavage mechanism of PMB ethers via DDQ Single Electron Transfer.

Protocol B: Attempted Hydrogenolysis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Causality: This protocol highlights the chemoselectivity failure of standard debenzylation. Palladium-catalyzed hydrogenolysis indiscriminately adsorbs both the alkyne π-bonds and the benzylic C-O bond[4]. Workflow:

  • Dissolve [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (1.0 equiv) in anhydrous MeOH (0.1 M).

  • Add 10% Pd/C (10 wt%).

  • Purge the flask with H₂ gas and stir under a balloon of H₂ (1 atm) at room temperature.

  • Monitor via GC-MS or NMR.

    • Self-Validation Check: Hydrogen uptake will be rapid (observable via balloon deflation). GC-MS will show a +4 amu mass shift (alkyne → alkane) prior to the appearance of any debenzylated product, confirming the destruction of the alkyne.

  • Filter through Celite and concentrate. The isolated product will be 2-methylpentan-2-ol, rendering the synthetic step a failure for alkyne preservation.

References

  • A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers - BenchChem. Available at:

  • Benzene, [[(1,1-dimethyl-3-butyn-1-yl)oxy]methyl]- (CAS 1402615-91-1) - ChemicalBook. Available at:

  • Catalytic Hydrogenation in Organic Chemistry: Mechanisms and Applications - ResearchGate. Available at:

  • Catalytic Hydrogenation in Organic Syntheses - Elsevier. Available at:

  • Greene's Protective Groups in Organic Synthesis - Semantic Scholar. Available at:

Sources

Safety & Regulatory Compliance

Safety

[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene proper disposal procedures

An in-depth technical and logistical guide to the safe handling, neutralization, and disposal of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1). Operational Overview & Hazard Causality [[(2-Methyl-4-pen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical and logistical guide to the safe handling, neutralization, and disposal of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (CAS: 1402615-91-1).

Operational Overview & Hazard Causality

[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is a specialized alkynyl benzyl ether utilized in complex organic synthesis, click chemistry, and drug development[1]. Proper disposal of this compound requires a deep understanding of its dual-hazard profile. Treating this chemical as a standard organic solvent can lead to catastrophic laboratory incidents.

  • Autoxidation and Hydroperoxide Formation: As a benzyl ether, this compound is highly susceptible to autoxidation. Atmospheric oxygen undergoes a radical chain reaction at the benzylic carbon—which is highly activated by the adjacent ether oxygen and the aromatic ring—forming unstable, shock-sensitive hydroperoxides[2]. Over time, or upon solvent evaporation, these peroxides concentrate and can spontaneously detonate[3].

  • Terminal Alkyne Reactivity: The terminal alkyne moiety (-C≡CH) is weakly acidic and highly reactive toward transition metals. If disposed of in mixed waste streams containing heavy metals (such as copper, silver, or mercury), it can precipitate metal acetylides. Dry metal acetylides are highly explosive and extremely sensitive to mechanical shock or friction[4].

Disposal Decision Workflow

The following self-validating workflow dictates the exact logistical steps required before this chemical can be safely transferred to a waste stream.

DisposalWorkflow Start Start Disposal Process VisualCheck Visual Inspection: Crystals or Discoloration? Start->VisualCheck Evacuate Evacuate & Contact Bomb Squad / EHS VisualCheck->Evacuate Yes TestPeroxide Test for Peroxides (KI or Test Strips) VisualCheck->TestPeroxide No CheckLevel Peroxide Concentration? TestPeroxide->CheckLevel HighPeroxide > 100 ppm DO NOT MOVE CheckLevel->HighPeroxide > 100 ppm LowPeroxide < 25 ppm CheckLevel->LowPeroxide < 25 ppm MedPeroxide 25 - 100 ppm CheckLevel->MedPeroxide 25 - 100 ppm HighPeroxide->Evacuate WasteStream Transfer to Non-Halogenated Organic Waste (No Heavy Metals) LowPeroxide->WasteStream Neutralize Neutralize with Acidic Ferrous Sulfate MedPeroxide->Neutralize Neutralize->TestPeroxide Re-test

Workflow for the safe evaluation, peroxide testing, and disposal of alkynyl benzyl ethers.

Self-Validating Experimental Protocols for Disposal

To guarantee safety, the disposal protocol must be treated as an analytical experiment. Never assume an ether is safe based solely on its expiration date; the protocol must validate its own safety at every step.

Step 3.1: Visual Inspection (The First Validation Gate)

Before moving the container, inspect it visually using a flashlight without disturbing the bottle. Look for crystallization around the cap or a viscous, discolored liquid layer at the bottom.

  • Causality: Crystals indicate polymerized peroxides. Friction from unscrewing the cap can provide the activation energy required for detonation[5].

  • Action: If crystals are present, DO NOT touch the container. Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) or the local bomb squad immediately.

Step 3.2: Quantitative Peroxide Testing

If the liquid is clear and free of crystals, quantify the peroxide concentration using Potassium Iodide (KI) starch test strips (e.g., Quantofix).

  • In a certified chemical fume hood, carefully open the container behind a blast shield.

  • Dip the test strip into the solvent for 1 second.

  • Wait 15 seconds and compare the color change to the manufacturer's scale.

  • Self-Validation: If the strip reads >100 ppm, the solvent is too dangerous for standard neutralization and must be handled by specialized EHS personnel[3].

Step 3.3: Peroxide Quenching (For concentrations 25 - 100 ppm)

If peroxides are present but below 100 ppm, they must be chemically reduced before the liquid is transferred to the waste stream.

  • Prepare a fresh solution of acidic ferrous sulfate (60 g FeSO₄, 6 mL concentrated H₂SO₄, 110 mL deionized water).

  • Slowly add the ferrous sulfate solution to the ether in a separatory funnel.

  • Shake gently and vent frequently to release pressure.

  • Causality: Fe(II) reduces the explosive hydroperoxides to their corresponding stable alcohols while being oxidized to Fe(III), effectively neutralizing the explosive hazard.

  • Re-test the organic layer with a fresh KI test strip to validate that peroxides have been reduced to <25 ppm.

Step 3.4: Segregation and Waste Packaging
  • Transfer the neutralized, peroxide-free ether to a dedicated "Non-Halogenated Organic Waste" container.

  • CRITICAL: Ensure this waste container has never contained heavy metal salts (Cu, Ag, Hg) to prevent the in-situ formation of explosive metal acetylides[4].

  • Label the container strictly with the exact chemical name, CAS number (1402615-91-1), and the date of peroxide testing.

Quantitative Data Summaries

Table 1: Chemical & Physical Properties

Property Value Operational Impact
CAS Number 1402615-91-1 Required for accurate EHS waste manifesting.
Molecular Formula C₁₃H₁₆O High carbon content; incinerates cleanly if unhalogenated.
Molecular Weight 188.27 g/mol Determines stoichiometric ratios for quenching.

| Functional Groups | Benzyl Ether, Terminal Alkyne | Dictates peroxide and acetylide hazard profiles. |

Table 2: Peroxide Concentration Action Limits

Peroxide Concentration Required Action Logistical Routing
< 25 ppm Safe for standard disposal. Transfer to Non-Halogenated Organic Waste.
25 - 100 ppm Requires immediate chemical quenching. Neutralize with FeSO₄, re-test, then dispose.
> 100 ppm Extreme explosion hazard. Do not move. Contact EHS / High-Hazard Disposal Team.

| Visible Crystals | Imminent detonation risk. Do not touch. | Evacuate area; contact Bomb Squad. |

References

  • SOP: Peroxide-Formers | University of Pennsylvania Environmental Health and Radiation Safety (EHRS). 3[3]

  • Benzene, [[(1,1-dimethyl-3-butyn-1-yl)oxy]methyl]- (1402615-91-1) | ChemicalBook. 1[1]

  • Sodium Acetylide: Metal Acetylide Hazards | Benchchem. 4[4]

  • Peroxide Forming Chemicals | University of Texas at Austin Environmental Health & Safety (EHS). 5[5]

  • Hypervalent (tert-Butylperoxy)iodanes Generate Iodine-Centered Radicals at Room Temperature in Solution: Oxidation and Deprotection of Benzyl Ethers | Journal of the American Chemical Society. 2[2]

Sources

Handling

Personal protective equipment for handling [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Comprehensive Safety & Operational Guide for Handling [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene Executive Summary [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (often referred to as benzyl 2-methyl-4-pentyn-2-yl ether)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide for Handling [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene

Executive Summary

[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene (often referred to as benzyl 2-methyl-4-pentyn-2-yl ether) is a highly versatile bifunctional synthetic intermediate utilized in drug development for click chemistry and complex cross-coupling reactions. As a Senior Application Scientist, I emphasize that handling this compound requires navigating two distinct, intersecting chemical hazards: the autoxidation of its ether linkage and the shock-sensitive reactivity of its terminal alkyne. This guide provides a self-validating operational framework to ensure laboratory safety and chemical integrity.

Mechanistic Hazard Profile (The "Why")

To handle this compound safely, researchers must understand the causality behind its reactivity:

  • Peroxidizable Ether Linkage: The benzylic and propargylic positions adjacent to the ether oxygen are highly susceptible to radical-mediated autoxidation. Upon exposure to atmospheric oxygen and light, the molecule forms hydroperoxides. If concentrated via distillation or evaporation, these peroxides can detonate violently ()[1].

  • Terminal Alkyne Reactivity: The sp-hybridized carbon-hydrogen bond is unusually acidic (pKa ~25). In the presence of heavy metal cations—specifically copper (Cu⁺), silver (Ag⁺), or mercury (Hg²⁺)—the alkyne rapidly forms metal acetylides ()[2]. These organometallic complexes are notoriously shock-sensitive and can detonate with minimal mechanical friction when dry ()[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for dual-hazard molecules. The following matrix outlines the required gear and the mechanistic justification for each choice.

Protection CategoryRecommended EquipmentMechanistic Causality / Justification
Dermal (Hands) Heavy-duty Nitrile or Butyl Rubber glovesProtects against lipophilic permeation. Nitrile is sufficient for brief contact; butyl rubber is required for extended handling or if the compound is dissolved in aggressive solvents (e.g., THF, DCM).
Ocular/Facial Chemical splash goggles + Polycarbonate face shieldMitigates catastrophic ocular injury from unexpected peroxide or acetylide detonation during concentration, mixing, or quenching procedures.
Body Flame-Resistant (FR) Lab Coat (e.g., Nomex)Prevents ignition of clothing in the event of a flash fire caused by the compound's volatile, flammable hydrocarbon backbone.
Respiratory Properly functioning fume hood (Face velocity 80-120 fpm)Prevents inhalation of volatile organic compounds (VOCs) and provides a critical physical blast shield (the sash) between the reaction and the operator.

Standard Operating Procedure (SOP): Handling & Execution

Every protocol must be a self-validating system. Do not proceed to synthetic steps without verifying the chemical's safety status.

Step 1: Environmental & Hardware Controls

  • Hardware Exclusion: Strictly prohibit the use of copper, brass, or silver-containing equipment (e.g., brass gas regulators, copper tubing, silver-based analytical probes) to prevent explosive acetylide formation ()[3]. Use PTFE (Teflon), glass, or stainless steel exclusively.

  • Atmosphere: Handle and store the compound under an inert atmosphere (Argon or Nitrogen) in dark, refrigerated conditions (4°C) to arrest radical autoxidation.

Step 2: Pre-Operational Peroxide Screening Before any manipulation, especially distillation or concentration, quantify the peroxide concentration using commercial KI/starch test strips.

Peroxide ConcentrationOperational StatusRequired Action / Causality
< 25 ppm Safe for General UseProceed with synthesis. Autoxidation is minimal ()[4].
25 - 100 ppm Restricted (No Distillation)Quench with FeSO₄ immediately. Concentration via evaporation risks detonation ()[4].
> 100 ppm Extreme HazardDo not move container. Evacuate area and contact EHS. Shock-sensitive detonation risk ()[4].

Spill Management & Chemical Disposal

Step-by-Step Peroxide Quenching (Ferrous Sulfate Method) If the peroxide concentration is between 25 and 100 ppm, it must be chemically reduced before disposal or use ()[5].

  • Preparation: In a fume hood, prepare a fresh quenching solution by dissolving 6 g of ferrous sulfate (FeSO₄·7H₂O) and 6 mL of concentrated sulfuric acid (H₂SO₄) in 11 mL of deionized water.

  • Addition: Slowly add the ferrous sulfate solution to 1 L of the contaminated ether while stirring gently.

  • Reaction: Allow the mixture to react for 10-15 minutes. The Fe²⁺ ions reduce the hydroperoxides to benign alcohols, oxidizing to Fe³⁺ in the process.

  • Validation: Re-test the organic layer using a peroxide test strip. If the concentration remains >25 ppm, repeat the addition. This ensures the protocol is self-validating.

  • Separation: Once validated (<25 ppm), separate the organic layer using a separatory funnel and dry over anhydrous MgSO₄.

Waste Segregation & Disposal

  • Segregation: Dispose of the compound in a dedicated "Halogen-Free Organic Waste" container.

  • Critical Warning: Never mix this waste with heavy metal waste streams (especially Cu, Ag, Hg), as the terminal alkyne will form explosive acetylides in the waste carboy over time ()[2].

Workflow Visualization

The following logical workflow ensures that peroxide risks are systematically mitigated prior to any synthetic operation.

G A Storage (Inert, Dark, 4°C) B Pre-Use Peroxide Test (Strips or KI) A->B C < 25 ppm Safe for Use B->C Pass D 25 - 100 ppm Quench Required B->D Warning E > 100 ppm Extreme Hazard B->E Danger F Proceed with Synthesis (Avoid Cu/Ag/Hg) C->F G Treat with FeSO4 Solution D->G H Evacuate & Call EHS E->H G->B Re-test

Fig 1: Pre-operational peroxide testing and handling workflow for peroxidizable alkyne ethers.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals." NCBI Bookshelf. URL: [Link]

  • Division of Occupational Health and Safety. "Fact Sheet on Managing Peroxide Formers in the Lab." National Institutes of Health (NIH). URL: [Link]

  • Environmental Health & Safety. "Peroxide-Forming Chemicals Policy." University of Nevada, Reno. URL: [Link]

  • Wikipedia Contributors. "Acetylide." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

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